2-[(3-Methoxybenzyl)oxy]benzaldehyde
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZKSLEFCXSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397325 | |
| Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350693-45-7 | |
| Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(3-Methoxybenzyl)oxy]benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a key aromatic aldehyde intermediate. With its unique structural features, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document delves into its physicochemical characteristics, spectroscopic profile, reactivity, and established synthetic protocols. Furthermore, it explores its relevance in medicinal chemistry, supported by evidence of its biological activity, offering insights for researchers engaged in drug discovery and development.
Introduction
This compound, a member of the benzyloxybenzaldehyde class of organic compounds, is characterized by a benzaldehyde core substituted with a 3-methoxybenzyloxy group at the ortho position. This arrangement of an aldehyde, an ether linkage, and two aromatic rings imparts a distinct reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules. Its structural similarity to other biologically active benzaldehyde derivatives has prompted investigations into its potential as a scaffold in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists working with or considering the use of this compound in their research endeavors.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]benzaldehyde | [1] |
| CAS Number | 350693-45-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |
| XLogP3-AA | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 242.0943 g/mol | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
Spectroscopic Characterization
3.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the benzylic methylene protons, the methoxy protons, and the aldehydic proton.
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.5 ppm.
-
Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.9 ppm, corresponding to the eight protons on the two substituted benzene rings. The ortho, meta, and para protons will exhibit characteristic splitting patterns.
-
Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.0-5.2 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.
3.2. 13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aldehydic Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to oxygen atoms will be further downfield.
-
Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70-75 ppm.
-
Methoxy Carbon (-OCH₃): A signal at approximately δ 55-56 ppm.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹, indicative of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O-C Stretch (Ether): A prominent band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
3.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z = 242. Key fragmentation patterns would likely involve cleavage of the benzylic ether bond, leading to fragments corresponding to the 3-methoxybenzyl cation (m/z = 121) and the 2-formylphenoxide radical ion or related fragments.
Synthesis and Reactivity
4.1. Synthetic Approach: Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol:
-
Reactant Preparation: To a solution of salicylaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5-2.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature for a designated period (e.g., 30-60 minutes) to facilitate the formation of the salicylaldehyde phenoxide.
-
Addition of Alkyl Halide: Add 3-methoxybenzyl halide (e.g., 3-methoxybenzyl bromide or chloride, 1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
4.2. Chemical Reactivity
The reactivity of this compound is primarily governed by the aldehyde functional group and the two aromatic rings.
-
Reactions of the Aldehyde Group: The aldehyde moiety is susceptible to a variety of transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-[(3-methoxybenzyl)oxy]benzoic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, {2-[(3-methoxybenzyl)oxy]phenyl}methanol, using reducing agents like sodium borohydride.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is a target for nucleophiles, enabling the formation of cyanohydrins, acetals, and imines. It can also participate in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.
-
-
Reactions of the Aromatic Rings: Both benzene rings can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing alkoxy and aldehyde groups. The benzyloxy-substituted ring is activated by the oxygen atom, directing incoming electrophiles to the ortho and para positions. The benzaldehyde ring is deactivated by the aldehyde group, directing electrophiles to the meta position.
Applications in Drug Discovery and Development
Substituted benzaldehydes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.
5.1. Anticancer Activity
Derivatives of benzyloxybenzaldehyde have been investigated for their potential as anticancer agents. Notably, this compound has been identified as a potent cytotoxic agent against human promyelocytic leukemia (HL-60) cells.[2] This activity is often associated with the induction of apoptosis, making this scaffold a promising starting point for the development of novel anticancer therapeutics.[2]
Workflow for Screening Biological Activity:
Sources
An In-Depth Technical Guide to the Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a key intermediate in the development of novel therapeutic agents and functional materials. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary synthetic methodologies, with a detailed focus on the widely employed Williamson ether synthesis, offering insights into the mechanistic underpinnings and the rationale behind experimental choices. Furthermore, alternative synthetic strategies, including the Ullmann condensation and microwave-assisted synthesis, will be explored to provide a comparative perspective. This guide aims to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, complete with detailed experimental protocols, data presentation, and visual aids to facilitate a thorough understanding of the synthesis of this important benzaldehyde derivative.
Introduction: The Significance of this compound
Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, serving as versatile precursors for a wide range of complex molecules. Their utility spans across various sectors, including pharmaceuticals, agrochemicals, and material science. The aldehyde functional group's reactivity, combined with the stability of the aromatic ring, makes these compounds ideal starting materials for constructing intricate molecular architectures.
This compound, in particular, has garnered interest due to the presence of the benzyloxy ether linkage at the ortho position to the aldehyde. This structural motif is found in a number of biologically active compounds and can influence the molecule's conformational flexibility, lipophilicity, and interaction with biological targets. The methoxy substituent on the benzyl ring further modulates the electronic properties of the molecule, potentially impacting its reactivity and biological profile. A thorough understanding of the efficient synthesis of this compound is therefore crucial for researchers looking to explore its potential in various applications.
Strategic Approaches to the Synthesis of this compound
The formation of the ether linkage is the central transformation in the synthesis of this compound. Several classical and modern synthetic methods can be employed to achieve this. This section will discuss the most prominent strategies, with a detailed exploration of the Williamson ether synthesis.
The Cornerstone of Ether Synthesis: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely adopted method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3]
Mechanism and Rationale:
The synthesis of this compound via the Williamson ether synthesis involves two key steps:
-
Deprotonation: The first step is the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) using a suitable base to form the corresponding phenoxide ion. This step is critical as it generates a potent nucleophile.[4] The choice of base is crucial and depends on the desired reaction conditions and the scale of the synthesis. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[4]
-
Nucleophilic Substitution: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 3-methoxybenzyl halide (e.g., chloride or bromide). This results in the displacement of the halide leaving group and the formation of the desired ether linkage.[4] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[4]
Optimization of Reaction Conditions:
The efficiency of the Williamson ether synthesis can be significantly influenced by the choice of reagents and reaction parameters. For the synthesis of this compound, the following considerations are key:
-
Choice of Base: Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or tetrahydrofuran (THF) can facilitate a more complete and rapid deprotonation of the phenolic hydroxyl group.[4] However, for large-scale synthesis, milder and less hazardous bases like potassium carbonate (K₂CO₃) are often preferred.
-
Choice of Leaving Group: The halide on the 3-methoxybenzyl moiety plays a role in the reaction rate. Bromides are generally more reactive than chlorides, leading to faster reaction times.
-
Solvent Selection: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetone are ideal as they effectively solvate the counter-ion of the base while leaving the phenoxide nucleophile relatively free to attack the electrophile.[4]
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-90 °C) to ensure a reasonable reaction rate.[4]
Data on Williamson Ether Synthesis of Related Benzaldehyde Derivatives:
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydroxybenzaldehyde | 3-Methylbenzyl bromide | K₂CO₃ | DMF | 85 | 18 | 89[4] |
| 2-Hydroxybenzaldehyde | 3-Methylbenzyl bromide | NaOH | Acetone | 80 | 16 | 78[4] |
| 2-Hydroxybenzaldehyde | 3-Methylbenzyl bromide | Cs₂CO₃ | DMSO | 90 | - | 92[4] |
Alternative Synthetic Strategies
While the Williamson ether synthesis is the most common approach, other methods can be considered for the synthesis of this compound, each with its own set of advantages and limitations.
The Ullmann condensation is a copper-catalyzed reaction used for the formation of diaryl ethers.[4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of catalytic systems that operate under milder conditions. The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[4] While not extensively documented for the direct synthesis of this compound, the principles of the Ullmann condensation could be applied.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[5] In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[4][5] This is due to the efficient and uniform heating of the reaction mixture by microwaves. This "green chemistry" approach is particularly attractive for high-throughput synthesis and library generation in drug discovery.
Detailed Experimental Protocol: Williamson Ether Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials and Reagents:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
3-Methoxybenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: To the stirring suspension, add 3-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with deionized water (3 x volume of organic layer) and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the aldehydic proton (around 10.5 ppm), the benzylic protons (a singlet around 5.2 ppm), the methoxy protons (a singlet around 3.8 ppm), and the aromatic protons in their respective regions.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 190 ppm), the carbons of the two aromatic rings, the benzylic carbon, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1690-1710 cm⁻¹) and characteristic bands for the C-O-C ether linkage.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₃, MW: 242.27 g/mol ).
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of this compound. The Williamson ether synthesis stands out as the most reliable and versatile method for preparing this compound. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product can be achieved. Alternative methods such as the Ullmann condensation and microwave-assisted synthesis offer potential advantages in specific contexts and are valuable additions to the synthetic chemist's toolbox. The protocols and insights provided herein are intended to empower researchers and drug development professionals to confidently synthesize and utilize this important chemical intermediate in their endeavors.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Chemistry. (2016, November 22). Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling reaction between benzylamine and bromobenzene in which.... Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-[(3-Methoxybenzyl)oxy]benzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its potential applications, grounded in authoritative scientific data.
Molecular Identity and Physicochemical Properties
This compound is an aromatic compound characterized by a benzaldehyde core linked to a 3-methoxybenzyl group via an ether bond. This unique combination of functional groups—an aldehyde, an ether, and a methoxy group—dictates its chemical behavior and makes it a versatile precursor in organic synthesis.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]benzaldehyde | [1] |
| CAS Number | 350693-45-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC(=C1)COC2=CC=CC=C2C=O | [1] |
Physicochemical Data
The following properties, computed from validated models, offer insights into the molecule's behavior in various chemical and biological systems. The TPSA is indicative of its potential for membrane permeability, while the XLogP3 value suggests moderate lipophilicity.
| Property | Value | Source |
| XLogP3-AA (Lipophilicity) | 2.8 | [1] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Complexity | 254 | [1] |
Synthesis and Purification
The most reliable and common method for preparing this compound is through the Williamson ether synthesis .[2] This classical Sₙ2 reaction is favored for its efficiency and the ready availability of starting materials.
Synthetic Rationale
The strategy involves the reaction of a phenoxide with an alkyl halide. In this context, the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated by a suitable base to form a nucleophilic phenoxide ion. This ion then displaces a halide from 3-methoxybenzyl halide in an Sₙ2 reaction to form the desired ether linkage.[2] The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion highly reactive, thereby accelerating the reaction rate.
Experimental Protocol
Reaction: Synthesis of this compound from 2-hydroxybenzaldehyde and 3-methoxybenzyl chloride.
Reagents:
-
2-Hydroxybenzaldehyde (1.0 eq)
-
3-Methoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Potassium iodide (KI, 0.1 eq, catalyst)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde and DMF. Stir until a clear solution is formed.
-
Base Addition: Add powdered potassium carbonate and a catalytic amount of potassium iodide to the solution. The K₂CO₃ acts as the base to deprotonate the phenol, while KI facilitates the reaction by in-situ conversion of the benzyl chloride to the more reactive benzyl iodide (Finkelstein reaction).
-
Nucleophilic Attack: Heat the reaction mixture to 60-70 °C. Add 3-methoxybenzyl chloride dropwise over 15 minutes.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-hydroxybenzaldehyde) is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers with water, followed by a brine solution, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient system as the eluent, to yield the pure product.
Workflow Visualization
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized molecule is paramount. The following are the expected spectral data based on its constituent functional groups.
-
¹H NMR Spectroscopy: Expected signals include: a singlet for the aldehyde proton (CHO) around δ 9.8-10.5 ppm; aromatic protons appearing in the range of δ 6.8-7.8 ppm; a key singlet for the benzylic methylene protons (Ar-CH₂-O) around δ 5.1-5.3 ppm; and a singlet for the methoxy protons (OCH₃) at approximately δ 3.8 ppm.
-
¹³C NMR Spectroscopy: Key resonances are anticipated for the aldehyde carbonyl carbon near δ 191 ppm; aromatic carbons between δ 110-162 ppm; the benzylic methylene carbon (Ar-CH₂-O) around δ 70 ppm; and the methoxy carbon (OCH₃) near δ 55 ppm.
-
Infrared (IR) Spectroscopy: The spectrum should exhibit a strong, characteristic C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹. Other significant peaks include C-O stretching for the ether and methoxy groups around 1250 cm⁻¹ and 1040 cm⁻¹, respectively, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z corresponding to the molecular weight of 242.27.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three primary functional regions: the aldehyde group, the ether linkage, and the two aromatic rings.
-
Aldehyde Moiety: This is the most reactive site, highly susceptible to nucleophilic attack. It readily undergoes reactions such as oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, and condensation reactions (e.g., Wittig, aldol) to form C-C bonds.[2]
-
Aromatic Rings: Both benzene rings can undergo electrophilic aromatic substitution. The benzaldehyde ring is deactivated by the electron-withdrawing aldehyde group (directing meta), while the benzyl ring is activated by the electron-donating methoxy and ether groups (directing ortho and para). This differential reactivity allows for selective functionalization.[2]
-
Ether Linkage: The benzyl ether bond is generally stable under neutral and basic conditions but can be cleaved by strong acids (e.g., HBr, BBr₃) or through hydrogenolysis, which regenerates the 2-hydroxybenzaldehyde precursor.
Caption: Molecular Reactivity Map.
Applications in Research and Drug Development
While direct therapeutic applications of this compound are not extensively documented, its value lies in its role as a sophisticated molecular scaffold and synthetic intermediate.
-
Scaffold for Enzyme Inhibitors: The benzyloxybenzaldehyde framework is a key structural motif in the design of targeted therapeutics. For instance, derivatives of this class have been synthesized and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell chemoresistance.[3]
-
Precursor for Biologically Active Molecules: The aldehyde functional group serves as a versatile handle for elaboration into more complex structures. It can be converted into imines, alkenes, or other functional groups to build libraries of compounds for screening in drug discovery programs.
-
Broader Context of Benzaldehydes: Benzaldehyde and its derivatives have been studied for a range of biological activities, including potential anticancer effects and the ability to overcome treatment resistance.[4] Some studies have also shown that benzaldehyde can act as a drug absorption promoter by increasing cell membrane permeability, a concept that could be explored with more complex derivatives.[5]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on structurally related aromatic aldehydes.
-
General Hazards: Compounds of this class are often classified as irritants. Assume the substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bio-Connect. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. National Institutes of Health. Retrieved from [Link]
Sources
- 1. This compound | C15H14O3 | CID 3851895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.vu.nl [bio.vu.nl]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Comprehensive Structural Characterization of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 2-[(3-Methoxybenzyl)oxy]benzaldehyde (C₁₅H₁₄O₃, MW: 242.27 g/mol ).[1] We delve into the foundational synthetic methodology, the Williamson ether synthesis, and detail the application of core analytical techniques essential for unambiguous structural verification. This document outlines not only the procedural steps for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), but also the underlying scientific rationale for their use. By integrating predicted spectral data with detailed experimental protocols, this guide serves as a robust resource for researchers engaged in the synthesis and analysis of complex organic molecules, ensuring both scientific rigor and validated outcomes.
Introduction and Synthetic Strategy
This compound is a substituted aromatic ether, a structural motif prevalent in medicinal chemistry and materials science. Its characterization is paramount to confirming its identity and purity before its use in further applications. The molecule consists of a benzaldehyde ring linked via an ether oxygen to a 3-methoxybenzyl group.
The most logical and widely adopted synthetic route for this class of asymmetrical ethers is the Williamson ether synthesis.[2][3] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3][4] This pathway is strategically superior to the alternative (reacting a 3-methoxybenzyl alkoxide with 2-chlorobenzaldehyde) because Sₙ2 reactions are inefficient on sp²-hybridized carbons, such as the carbonyl carbon of the benzaldehyde.[4] Therefore, the preferred pathway involves reacting salicylaldehyde (2-hydroxybenzaldehyde) with 3-methoxybenzyl halide.[5][6]
Synthetic Workflow: Williamson Ether Synthesis
The synthesis is a two-step, one-pot reaction. First, the weakly acidic phenolic proton of 2-hydroxybenzaldehyde is abstracted by a suitable base (e.g., potassium carbonate) to form the potassium phenoxide nucleophile. Subsequently, 3-methoxybenzyl chloride is introduced, and the phenoxide displaces the chloride via an Sₙ2 reaction to form the desired ether.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Synthesis Protocol
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).
-
Phenoxide Formation : Stir the mixture at room temperature for 30 minutes. The potassium carbonate is a mild base sufficient to deprotonate the phenol.
-
Addition of Alkyl Halide : Add 3-methoxybenzyl chloride (1.1 eq) to the suspension.
-
Reaction : Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, filter the solid potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for a validated structural confirmation. Each method provides orthogonal, complementary data that, when combined, leaves no ambiguity as to the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Principle & Rationale : ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this molecule, the key diagnostic signals are the disappearance of the phenolic -OH proton from the starting material and the appearance of a singlet for the benzylic methylene (-CH₂-) protons, confirming the ether linkage. The chemical shifts of the aromatic protons and the methoxy protons further corroborate the structure.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aldehyde (-CHO) | ~10.5 | Singlet (s) | 1H | Highly deshielded proton attached to a carbonyl carbon. |
| Aromatic (H on benzaldehyde ring) | 7.0 - 7.9 | Multiplets (m) | 4H | Protons on an electron-deficient aromatic ring. |
| Aromatic (H on benzyl ring) | 6.8 - 7.4 | Multiplets (m) | 4H | Protons on the methoxy-substituted benzyl ring. |
| Benzylic (-OCH₂Ar) | ~5.1 | Singlet (s) | 2H | Protons adjacent to an ether oxygen and an aromatic ring.[7] |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Protons of the electron-donating methoxy group. |
Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup : Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition : Obtain a standard proton spectrum with 16-32 scans.
-
Processing : Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Principle & Rationale : ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The key diagnostic signals include the aldehyde carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methoxy carbon.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Aldehyde (-C HO) | ~191 | Carbonyl carbon, highly deshielded.[8] |
| Aromatic (C-O on benzaldehyde ring) | ~161 | Aromatic carbon attached to the ether oxygen. |
| Aromatic (C-O on benzyl ring) | ~160 | Aromatic carbon attached to the methoxy group. |
| Aromatic (Unsubstituted) | 113 - 136 | Range for various sp² carbons in the two aromatic rings. |
| Benzylic (-OC H₂Ar) | ~71 | Aliphatic carbon adjacent to an ether oxygen.[7][8] |
| Methoxy (-OC H₃) | ~55 | Carbon of the methoxy group.[9] |
Experimental Protocol: ¹³C NMR
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Instrument Setup : Acquire the spectrum on the same 400 MHz spectrometer, tuning to the carbon frequency (~101 MHz).
-
Data Acquisition : Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing : Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Sources
- 1. This compound | C15H14O3 | CID 3851895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 2-[(3-Methoxybenzyl)oxy]benzaldehyde: From Synthesis to Therapeutic Potential
Foreword
In the landscape of modern medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its inherent reactivity and structural versatility allow for the generation of diverse molecular architectures with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of a particularly promising derivative, 2-[(3-Methoxybenzyl)oxy]benzaldehyde. We will delve into its discovery as a potent antileukemic agent, detail its synthetic pathway, and explore the mechanistic underpinnings of its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related molecular entities.
Introduction and Physicochemical Properties
This compound, also identified in scientific literature as CCY-1a-E2, is an aromatic ether and aldehyde.[1] Its structure is characterized by a salicylaldehyde core where the phenolic hydroxyl group is etherified with a 3-methoxybenzyl group. This structural arrangement is key to its biological activity.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]benzaldehyde |
| CAS Number | 350693-45-7 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Solid (predicted) |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Discovery and Historical Context: A Journey into Anticancer Research
The discovery of this compound's therapeutic potential is a recent development in the broader history of research into benzyloxybenzaldehyde derivatives. These compounds have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory properties.[1]
A pivotal moment in the history of this specific molecule came in 2005, when a team of researchers synthesized a series of benzyloxybenzaldehyde derivatives to evaluate their anticancer activity against the human promyelocytic leukemia cell line, HL-60.[3] Within this series, this compound, designated as compound 29 , emerged as the most potent agent.[3] This discovery marked the beginning of a focused investigation into its antileukemic properties.
Subsequent in vivo studies further solidified its potential. Identified as CCY-1a-E2, the compound was tested in a BALB/c mouse allograft model with WEHI-3 leukemia cells.[1] The results were promising, demonstrating its efficacy in a living organism and providing a strong rationale for its continued development as a potential cancer therapeutic.[1]
Synthetic Pathway: The Williamson Ether Synthesis
The primary and most efficient route for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the phenoxide of salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, attacking the electrophilic carbon of 3-methoxybenzyl chloride.
The causality behind this experimental choice lies in the high efficiency and versatility of the Williamson ether synthesis for preparing unsymmetrical ethers. The reaction is generally high-yielding and the starting materials, salicylaldehyde and 3-methoxybenzyl chloride, are readily available.
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis of this compound, based on established methodologies for related compounds.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred at room temperature.
-
Alkylation: To the stirred suspension, add 3-methoxybenzyl chloride (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Biological Activity and Mechanism of Action: A Focus on Leukemia
The primary therapeutic interest in this compound lies in its potent antileukemic activity.[1][3]
In Vitro Studies
Initial screenings against the HL-60 human promyelocytic leukemia cell line revealed that this compound exhibited significant cytotoxic activity at concentrations between 1-10 µM.[3] Further investigations indicated that the compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2/M phase.[3] A key mechanistic insight from these studies was the observation that the compound leads to a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade.[3]
In Vivo Efficacy
The promising in vitro results were translated into a preclinical in vivo model. In BALB/c mice with WEHI-3 leukemia cell allografts, administration of this compound (CCY-1a-E2) at a dose of 100 mg/kg demonstrated significant antileukemic effects.[1] Notably, the compound did not cause a significant decrease in the body weight of the treated mice compared to the control group, suggesting a favorable preliminary safety profile.[1] Furthermore, treatment led to a significant reduction in the levels of CD11b and CD45, which are markers associated with leukemia.[1]
Caption: Proposed mechanism of action in leukemia cells.
Future Directions and Conclusion
This compound has emerged as a compelling lead compound in the quest for novel antileukemic therapies. Its well-defined synthetic route via the Williamson ether synthesis, coupled with its demonstrated efficacy in both in vitro and in vivo models, provides a solid foundation for further drug development efforts.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the benzaldehyde scaffold could lead to the discovery of analogues with enhanced potency and improved pharmacokinetic profiles.
-
Target Identification: Elucidating the precise molecular target(s) of this compound will be crucial for a deeper understanding of its mechanism of action and for the rational design of next-generation inhibitors.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to fully assess the compound's drug-like properties and to establish a robust safety profile for potential clinical translation.
References
-
Yang, J.-S., et al. (2014). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Experimental and Therapeutic Medicine, 8(5), 1439–1444. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3851895, this compound. PubChem. Retrieved January 15, 2026, from [Link].
-
Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
Sources
- 1. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O3 | CID 3851895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a key consideration for its application in research, drug development, and chemical synthesis. Given the limited availability of direct experimental solubility data in peer-reviewed literature, this document outlines the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and discusses the implications of its physicochemical properties for formulation and handling.
Executive Summary
This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is an aromatic compound featuring an aldehyde functional group and an ether linkage.[1] Its structure suggests a predominantly non-polar character, which dictates its solubility in various solvent systems. Understanding this solubility is critical for a range of applications, from reaction chemistry to formulation in biological assays. This guide provides both predicted solubility behavior based on its chemical structure and a detailed methodology for empirical determination.
Physicochemical Properties and Predicted Solubility
A molecule's solubility is governed by its polarity, hydrogen bonding capacity, and molecular size. The key structural features of this compound are its two benzene rings, an ether linkage, a methoxy group, and an aldehyde group.
| Property | Value/Prediction | Source | Implication for Solubility |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[1] | The significant carbon backbone suggests low aqueous solubility. |
| Molar Mass | 242.27 g/mol | PubChem[1] | A moderate molecular weight that does not inherently limit solubility. |
| Calculated LogP | 2.8 | PubChem[1] | Indicates a higher affinity for lipids than for water (lipophilic). |
| Hydrogen Bond Donors | 0 | PubChem[1] | Inability to donate hydrogen bonds significantly limits solubility in protic solvents like water. |
| Hydrogen Bond Acceptors | 3 (two oxygens, one aldehyde) | PubChem[1] | Can accept hydrogen bonds, allowing for some interaction with protic solvents. |
| Polar Surface Area | 35.5 Ų | PubChem[1] | A relatively small polar surface area compared to its overall size, indicating non-polar character. |
Based on these properties, particularly the positive LogP value and the large non-polar surface area from the two aromatic rings, this compound is predicted to be:
-
Poorly soluble in water and other highly polar, protic solvents.
-
Soluble in a range of organic solvents , especially those with moderate to low polarity. High solubility is anticipated in solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene).
-
Moderately soluble in polar aprotic solvents such as acetone and ethyl acetate.
-
Sparingly soluble in lower-chain alcohols like ethanol and methanol, where the polarity of the solvent may be too high for significant dissolution despite its hydrogen bond accepting capabilities.
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a standardized protocol is essential for generating reliable and reproducible data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Rationale for Method Selection
The shake-flask method is chosen for its simplicity, accuracy, and the fact that it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility. This is critical for applications where long-term stability in solution is required.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure saturation is achieved.
-
Pipette a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow undissolved solids to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter (compatible with the solvent) and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aromatic nature of the compound makes it amenable to UV detection.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standard solutions.
-
Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the saturation solubility of the compound in the tested solvent at the specified temperature.
-
Synthesis and Chemical Context
This compound is typically synthesized via a Williamson ether synthesis.[2] This reaction involves the deprotonation of a hydroxybenzaldehyde, such as 2-hydroxybenzaldehyde (salicylaldehyde), to form a phenoxide, which then acts as a nucleophile to displace a halide from a substituted benzyl halide.[2] This synthetic route highlights the ether linkage, which is a key determinant of the molecule's chemical stability and solubility characteristics.
Caption: Simplified representation of the Williamson ether synthesis for the target compound.
Conclusion and Recommendations
The structural characteristics of this compound strongly indicate that it is a lipophilic compound with low aqueous solubility but good solubility in a variety of organic solvents. For researchers and developers, this means that for aqueous applications, formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins may be necessary. For organic synthesis, solvents like tetrahydrofuran, dichloromethane, or toluene are likely to be effective. The provided experimental protocol offers a robust framework for obtaining precise solubility data to guide these formulation and development efforts.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
experimental procedure for making 2-[(3-Methoxybenzyl)oxy]benzaldehyde
An Application Note for the Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
Introduction
This compound is a substituted aromatic ether-aldehyde, a class of compounds valuable as intermediates in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. Its structure combines a reactive aldehyde group, susceptible to various transformations, with a stable benzyl ether linkage.
This document provides a detailed protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The chosen method is the Williamson ether synthesis, a robust and widely adopted reaction for forming ether linkages.[1][2] This procedure involves the reaction of a phenoxide ion with a primary alkyl halide, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Reaction Principle and Mechanism
The synthesis is achieved by reacting salicylaldehyde (2-hydroxybenzaldehyde) with 3-methoxybenzyl chloride in the presence of a weak base, potassium carbonate, in a polar aprotic solvent, N,N-dimethylformamide (DMF).
The mechanism unfolds in two key steps:
-
Deprotonation: The phenolic hydroxyl group of salicylaldehyde is significantly more acidic than a typical alcohol, allowing a moderately weak base like potassium carbonate (K₂CO₃) to facilitate its deprotonation.[4] This step generates the potassium salt of salicylaldehyde, the nucleophilic phenoxide ion, in situ.
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride. This backside attack displaces the chloride leaving group in a concerted SN2 fashion to form the desired ether bond.[3] The use of a primary benzylic halide is ideal as it minimizes the potential for competing elimination (E2) reactions, which can be problematic with secondary or tertiary halides.[3][5]
The overall reaction is as follows: Salicylaldehyde + 3-Methoxybenzyl chloride —(K₂CO₃, DMF)→ this compound + KCl + KHCO₃
Safety and Handling
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Reagent-Specific Hazards:
-
Salicylaldehyde (CAS 90-02-8): Harmful if swallowed.[6] Causes skin and serious eye irritation.[6][7] Suspected of causing genetic defects.[6][7] Avoid inhalation and contact with skin and eyes.[8]
-
3-Methoxybenzyl chloride (CAS 824-98-6): Corrosive. Causes severe skin burns and eye damage.[9][10] It is also a lachrymator (a substance that irritates the eyes and causes tears).[11][12] Handle with extreme care, avoiding any direct contact or inhalation of vapors.[9][11]
-
N,N-Dimethylformamide (DMF) (CAS 68-12-2): A polar aprotic solvent. Can be absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood.
-
Potassium Carbonate (CAS 584-08-7): Anhydrous powder can be irritating to the respiratory tract. Avoid generating dust.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Salicylaldehyde (≥99%)
-
3-Methoxybenzyl chloride (≥97%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate with temperature control
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus
-
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
In the fume hood, charge the flask with salicylaldehyde (e.g., 10.0 g), anhydrous potassium carbonate (e.g., 1.5-2.0 equivalents), and 100 mL of anhydrous DMF.
-
-
Reagent Addition:
-
Begin stirring the mixture at room temperature to form a suspension.
-
Dissolve 3-methoxybenzyl chloride (e.g., 1.05-1.1 equivalents) in 20 mL of anhydrous DMF and add it to the dropping funnel.
-
Add the 3-methoxybenzyl chloride solution dropwise to the stirring suspension over 15-20 minutes. An exotherm may be observed.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to 85 °C using an oil bath.[1]
-
Maintain the temperature and continue stirring for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The disappearance of the salicylaldehyde spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark mixture into a beaker containing 400 mL of cold deionized water. Stir for 10 minutes. This step quenches the reaction and dissolves the inorganic salts.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent using gravity or vacuum filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude product, typically as a pale yellow oil or solid.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Data Presentation
The following table provides an example of reagent quantities for a laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Salicylaldehyde | 122.12 | 10.0 g | 81.89 | 1.0 |
| 3-Methoxybenzyl chloride | 156.61 | 13.47 g | 85.98 | 1.05 |
| Potassium Carbonate | 138.21 | 16.98 g | 122.8 | 1.5 |
| DMF (Solvent) | 73.09 | 120 mL | - | - |
Expected Yield: 75-92%[1]
Visual Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
-
Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Penta Chemicals. (2025, March 21). Salicylaldehyde - SAFETY DATA SHEET. Retrieved from [Link]
-
ROTH, C. (n.d.). Safety Data Sheet: Salicylaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 3-Methoxybenzyl Chloride | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-[(3-Methoxybenzyl)oxy]benzaldehyde as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Abstract and Introduction
2-[(3-Methoxybenzyl)oxy]benzaldehyde is a valuable bifunctional synthetic building block, integral to the fields of medicinal chemistry, drug development, and materials science. Its structure is characterized by a salicylaldehyde core where the phenolic hydroxyl group is protected by a 3-methoxybenzyl ether. This arrangement offers two primary sites for chemical modification: a reactive aldehyde group and two aromatic rings amenable to further substitution.[1] The aldehyde functionality is a gateway to a multitude of classical organic transformations, including oxidations, reductions, and nucleophilic additions, while the benzyl ether linkage provides stability and specific steric and electronic properties.
This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides detailed protocols for the synthesis and purification of this compound, methods for its characterization, and validated protocols for its application in key synthetic transformations. The causality behind experimental choices is emphasized to provide field-proven insights and ensure reproducible, reliable results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective use in subsequent reactions. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]benzaldehyde | PubChem[2] |
| CAS Number | 350693-45-7 | PubChem[2] |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[2] |
| Molecular Weight | 242.27 g/mol | PubChem[2] |
| Appearance | Off-white to pale yellow solid (typical) | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF) | General Knowledge |
| InChI Key | WPCZKSLEFCXSBX-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Purification Protocol
The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis.[1] This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. Here, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then displaces the bromide from 3-methoxybenzyl bromide.
Caption: Williamson Ether Synthesis of the target compound.
Detailed Synthesis Protocol
Principle: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenolic hydroxyl of salicylaldehyde. Acetone is an excellent solvent for this reaction as it readily dissolves the organic reactants and has a convenient boiling point for refluxing, which accelerates the reaction rate without requiring excessive temperatures that could lead to side products.
-
Materials & Equipment:
-
Salicylaldehyde (1.0 eq)
-
3-Methoxybenzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetone
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous acetone. Stir until fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The excess base ensures complete deprotonation of the phenol.
-
Add 3-methoxybenzyl bromide (1.05 eq) to the suspension. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Attach a condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone).
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid K₂CO₃ and the KBr byproduct. Wash the solid cake with a small amount of acetone to recover any residual product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol
Principle: The crude product typically contains unreacted 3-methoxybenzyl bromide and potentially some side products. Recrystallization is an effective method for purifying solid compounds. A solvent system of ethanol and water is chosen where the product is soluble in hot ethanol but insoluble in water. Adding water to the hot ethanolic solution reduces the solubility of the product, inducing crystallization upon cooling.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, slowly add water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to yield pure this compound.
-
Spectroscopic Characterization
Confirming the structure and purity of the synthesized intermediate is a non-negotiable step. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aldehydic proton (~10.5 ppm), aromatic protons (6.8-7.9 ppm), benzylic methylene protons (-O-CH₂-, ~5.2 ppm), and methoxy protons (-OCH₃, ~3.8 ppm).[3][4][5] |
| ¹³C NMR | Resonances for the aldehyde carbonyl (~191 ppm), aromatic carbons (110-160 ppm), benzylic carbon (~70 ppm), and methoxy carbon (~55 ppm).[5] |
| IR Spectroscopy | A strong absorption band for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[3] |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium adduct [M+Na]⁺. |
Applications in Synthetic Chemistry: Key Protocols
The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for constructing more complex molecular architectures.
Caption: Synthetic utility of the title compound.
Protocol: Reductive Amination
Principle: Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The aldehyde first reacts with a primary amine to form a transient imine, which is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is preferred because it is less reactive towards the starting aldehyde than other hydrides like NaBH₄, minimizing competitive reduction of the aldehyde.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and the primary amine in DCM.
-
Add a catalytic amount of acetic acid to promote imine formation. Stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in portions. Causality: Portion-wise addition helps control any potential exotherm and gas evolution.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting amine product via column chromatography on silica gel.
-
Protocol: Knoevenagel Condensation
Principle: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base. The base generates an enolate from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl.[6] A subsequent dehydration step yields a stable α,β-unsaturated product, a common scaffold in bioactive molecules.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol or Toluene
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine. Causality: Piperidine is a sufficiently strong base to deprotonate malononitrile but mild enough to avoid side reactions with the aldehyde.
-
Stir the mixture at room temperature. A precipitate of the product often forms within 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove residual starting materials and catalyst.
-
Dry the product to obtain the purified α,β-unsaturated nitrile.
-
Safety and Handling
Standard laboratory safety protocols should be strictly followed.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
3-Methoxybenzyl bromide is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly adaptable and valuable intermediate in organic synthesis. Its straightforward preparation via Williamson ether synthesis and the orthogonal reactivity of its aldehyde functional group make it an ideal starting point for creating diverse molecular libraries. The protocols detailed herein provide a reliable foundation for the synthesis, purification, and subsequent derivatization of this compound, empowering researchers in their pursuit of novel chemical entities for drug discovery and materials science applications.
References
-
PubChem. This compound. [Link]
-
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]
-
Naik, D. B., et al. (2008). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. [Link]
-
Yahya, M. H., et al. (2023). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. ResearchGate. [Link]
-
NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. [Link]
-
NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. [Link]
-
Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. [Link]
-
Masmoudi, N., et al. (2012). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H₂O. ResearchGate. [Link]
-
Sgambat, K., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]
-
PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. NIH. [Link]
-
Kurata, K., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]
-
Al-Hiari, Y. M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
-
Rathi, M. A., et al. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. [Link]
- Google Patents. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
Sources
The Versatile Scaffold: 2-[(3-Methoxybenzyl)oxy]benzaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Synthetic Intermediate
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer facile routes to diverse and biologically active compounds. 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative, has emerged as a significant player in medicinal chemistry. Its unique structural features, comprising a reactive aldehyde functionality and a flexible benzyloxy ether linkage, render it an invaluable precursor for the synthesis of a wide array of heterocyclic and non-heterocyclic compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their quest for new therapeutic agents.
The core value of this compound lies in its ability to serve as a scaffold for generating molecular complexity. The aldehyde group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, while the methoxybenzyl ether moiety can influence the physicochemical properties and biological activity of the final compounds. This document will delve into the synthesis of this key intermediate and its subsequent elaboration into classes of compounds with demonstrated pharmacological relevance, such as chalcones and Schiff bases.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The utility of this compound in medicinal chemistry is principally demonstrated through its role as a starting material for the synthesis of compounds with significant biological activities. Two prominent examples are the synthesis of chalcones and Schiff bases, both of which are well-established pharmacophores.
Anticancer Potential: A Potent Precursor to Leukemia Cell Growth Inhibitors
Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives as anticancer agents. In a comparative analysis of various derivatives, This compound was identified as the most potent compound against human promyelocytic leukemia (HL-60) cells[1]. This finding underscores the importance of the specific substitution pattern on the benzyloxy moiety for cytotoxic activity and positions this compound as a lead structure for the development of novel antileukemic agents[1]. The mechanism of action for many benzaldehyde derivatives is often associated with the induction of apoptosis, making this a promising avenue for further investigation[1]. Benzaldehyde and its derivatives have been studied for their antitumor activities, with some showing the ability to inhibit tumor growth and suppress metastasis[2][3][4].
Antimicrobial Scaffolds: Building Blocks for Antibacterial and Antifungal Agents
Benzaldehyde derivatives are a known class of compounds with broad-spectrum antimicrobial activities[5]. The antimicrobial efficacy is often tuned by the nature and position of substituents on the benzene ring[5]. While specific studies on the direct antimicrobial activity of this compound are not extensively documented, its role as a precursor to antimicrobial chalcones and Schiff bases is well-established.
Chalcones, synthesized from substituted benzaldehydes, are known to possess a wide range of biological activities, including antimicrobial properties[6][7]. Similarly, Schiff bases derived from benzaldehydes have been synthesized and evaluated for their microbiological activity[8][9][10]. The aldehyde functionality of this compound provides a straightforward entry into these classes of compounds.
Synthesis and Derivatization: Protocols and Methodologies
The true utility of a chemical intermediate is defined by the robustness and versatility of the reactions it can undergo. This section provides detailed protocols for the synthesis of this compound and its subsequent conversion into medicinally relevant derivatives.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
The most common and reliable method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the coupling of a phenoxide with an alkyl halide.
Reaction Scheme:
A representative Williamson ether synthesis.
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized via a base-catalyzed aldol condensation between a substituted benzaldehyde and an acetophenone, known as the Claisen-Schmidt condensation[11][12][13].
Reaction Scheme:
General scheme for chalcone synthesis.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC[14].
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 3: Synthesis of Schiff Base Derivatives
Schiff bases are readily formed by the condensation of a primary amine with an aldehyde[9][15].
Reaction Scheme:
General scheme for Schiff base synthesis.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below[16].
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]benzaldehyde |
| CAS Number | 350693-45-7 |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide access to a rich chemical space of potentially bioactive molecules. The demonstrated potency of its derivatives, particularly in the context of anticancer research, warrants further investigation and optimization. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this scaffold in the design and synthesis of next-generation therapeutic agents. Future efforts should focus on expanding the library of derivatives, exploring novel reaction pathways, and conducting comprehensive biological evaluations to elucidate structure-activity relationships and identify new lead compounds for drug development.
References
-
Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
-
International Journal of Pharmacy. synthesis, characterization and biological evaluation of some new chalcones. [Link]
-
ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
-
PubChem. This compound. [Link]
-
Jetir.Org. SYNTHESIS OF CHALCONES. [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
ResearchGate. Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. [Link]
-
ResearchGate. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link]
-
MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
-
PubMed. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. [Link]
-
MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]
-
ResearchGate. (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
-
Semantic Scholar. Antitumor activity of benzaldehyde. [Link]
-
PMC. 2-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide. [Link]
-
PubMed. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. [Link]
-
PubMed. Antitumor activity of benzaldehyde. [Link]
-
EJBPS. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Amerigo Scientific. This compound. [Link]
-
PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. [Link]
- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
ResearchGate. (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. [Link]
-
PubChem. 3-[(3-Methoxybenzyl)oxy]benzaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antitumor activity of benzaldehyde. | Semantic Scholar [semanticscholar.org]
- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. ejbps.com [ejbps.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 11. periodicos.ufms.br [periodicos.ufms.br]
- 12. jetir.org [jetir.org]
- 13. scispace.com [scispace.com]
- 14. pharmascholars.com [pharmascholars.com]
- 15. 2-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C15H14O3 | CID 3851895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Introduction
2-[(3-Methoxybenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical and materials science research. Its chemical structure, featuring two substituted benzene rings linked by an ether bridge, presents a rich landscape for Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and purity of this compound.
The unique arrangement of aromatic protons and carbons, coupled with the benzylic ether linkage and the aldehyde functionality, gives rise to a distinct NMR fingerprint. Understanding the chemical shifts, coupling constants, and through-bond correlations is paramount for structural elucidation and quality control. This document will delve into the theoretical basis for the expected spectral features and provide practical, step-by-step protocols for acquiring high-quality NMR data.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is the foundation for accurate spectral assignment. The numbering scheme used throughout this document is presented below.
Figure 1. Molecular structure and numbering of this compound.
Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing.
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-resolution 2D experiments, particularly NOESY, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Protocol 3: 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: The same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 2-4.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-enhanced HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.
-
¹H Spectral Width: The same as the ¹H NMR spectrum.
-
¹³C Spectral Width: The full range of the ¹³C NMR spectrum.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans per Increment: 4-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: The same as the ¹H NMR spectrum.
-
¹³C Spectral Width: The full range of the ¹³C NMR spectrum.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Analysis and Interpretation
¹H NMR Spectrum: Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the benzylic protons, the methoxy protons, and the aromatic protons.
-
Aldehyde Proton (H-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet in the downfield region, typically around δ 9.8-10.5 ppm .[1][2]
-
Benzylic Protons (-OCH₂Ar): The two protons of the methylene bridge are chemically equivalent and will appear as a sharp singlet. Their proximity to the electronegative oxygen and the aromatic ring will shift them downfield to approximately δ 5.1-5.3 ppm .
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will also appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm .[3]
-
Aromatic Protons (Ar-H): The eight aromatic protons will resonate in the region of δ 6.8-7.9 ppm . The specific chemical shifts and coupling patterns are determined by the electronic effects of the substituents on each ring.
-
Benzaldehyde Ring (Ring A): The aldehyde group is electron-withdrawing, and the benzyloxy group is electron-donating. This will lead to a complex splitting pattern. H6' is expected to be the most downfield proton on this ring due to its ortho position to the aldehyde group.
-
Methoxybenzyl Ring (Ring B): The methoxy group is electron-donating, and the benzyloxy group is weakly electron-withdrawing. The protons on this ring will also exhibit a complex splitting pattern.
-
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-CHO | 10.3 | s | 1H |
| H-6' | 7.8-7.9 | dd | 1H |
| H-4' | 7.5-7.6 | dt | 1H |
| H-3' | 7.1-7.2 | d | 1H |
| H-5' | 7.0-7.1 | t | 1H |
| H-2'' | 6.9-7.0 | s | 1H |
| H-6'' | 6.9-7.0 | d | 1H |
| H-4'' | 6.8-6.9 | d | 1H |
| H-5'' | 7.2-7.3 | t | 1H |
| -OCH₂- | 5.2 | s | 2H |
| -OCH₃ | 3.8 | s | 3H |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectrum: Predicted Chemical Shifts and Rationale
The ¹³C NMR spectrum will show 15 distinct signals corresponding to the 15 carbon atoms in the molecule.
-
Carbonyl Carbon (CHO): This carbon is highly deshielded and will appear far downfield, typically around δ 190-193 ppm .[3][4]
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm . The carbons attached to oxygen (C-2' and C-3'') will be the most downfield in this region.
-
Benzylic Carbon (-OCH₂Ar): This carbon will appear in the range of δ 65-75 ppm .
-
Methoxy Carbon (-OCH₃): The methoxy carbon will resonate at approximately δ 55-56 ppm .[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 192.5 |
| C-2' | 160.0 |
| C-3'' | 159.8 |
| C-1'' | 138.0 |
| C-6' | 135.5 |
| C-4' | 133.0 |
| C-5'' | 129.5 |
| C-1' | 128.5 |
| C-5' | 125.0 |
| C-6'' | 120.5 |
| C-2'' | 114.0 |
| C-4'' | 113.5 |
| C-3' | 112.5 |
| -OCH₂- | 70.0 |
| -OCH₃ | 55.3 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
2D NMR for Unambiguous Assignments
While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity and providing unambiguous assignments, especially for the complex aromatic regions.
Figure 2. Workflow for NMR-based structure elucidation.
-
COSY: This experiment will reveal proton-proton coupling networks. For instance, correlations will be observed between adjacent aromatic protons on both rings (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6' on the benzaldehyde ring). This is crucial for tracing the connectivity within each spin system.
-
HSQC: This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the direct assignment of protonated carbons. For example, the singlet at δ ~5.2 ppm in the ¹H spectrum will correlate with the carbon signal at δ ~70 ppm in the ¹³C spectrum, confirming the assignment of the benzylic -OCH₂- group.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons and for linking different structural fragments. Key expected HMBC correlations include:
-
The aldehyde proton (H-CHO) to the carbonyl carbon (C=O) and to C-1' and C-6'.
-
The benzylic protons (-OCH₂-) to C-2', C-1'', C-2'', and C-6''.
-
The methoxy protons (-OCH₃) to C-3''.
-
By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The protocols and spectral interpretations provided in this application note serve as a robust guide for researchers. By employing a combination of 1D and 2D NMR techniques, scientists can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Spectroscopy Tutorial: Examples. (n.d.).
- Aldehydes. (n.d.).
- Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.).
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.).
- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19).
- Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones - Benchchem. (n.d.).
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.).
Sources
- 1. 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR [m.chemicalbook.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions in drug development and manufacturing environments.
Introduction
This compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is a complex organic molecule often used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.
This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed for this purpose. RP-HPLC is the predominant mode of liquid chromatography, separating analytes based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[2][3] This principle is ideally suited for the separation of this compound from its potential process-related impurities and degradation products. The method validation follows the rigorous standards set by the ICH Q2(R1) guidelines to establish its reliability and fitness for purpose.[4][5]
Principle of the Chromatographic Separation
The separation is achieved using reversed-phase chromatography, where the stationary phase is non-polar (C18 bonded silica) and the mobile phase is a polar mixture of acetonitrile and water.[6] Compounds are retained on the column based on their hydrophobic character; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[7] Elution is accomplished by adjusting the organic solvent concentration in the mobile phase. The analyte, this compound, is a moderately non-polar molecule and can be effectively retained and separated from more polar or less polar impurities under these conditions. Detection is performed using a UV detector at 254 nm, a wavelength where the benzaldehyde and benzyl ether chromophores exhibit significant absorbance, providing high sensitivity.[8]
Experimental
Instrumentation and Reagents
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS software or equivalent.
-
Analytical Column: Zorbax StableBond C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard (>99.5% purity)
-
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-15 min: 60% B; 15-20 min: 60-80% B; 20-22 min: 80% B; 22-23 min: 80-60% B; 23-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the target analyte.
-
Acetonitrile/Water Mobile Phase: This is a common and effective solvent system in RP-HPLC, offering good separation efficiency and low UV cutoff.
-
0.1% Formic Acid: The addition of acid to the mobile phase helps to protonate any free silanol groups on the silica backbone and ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks.[7]
-
Gradient Elution: A gradient program allows for the effective elution of compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak within a reasonable timeframe.
-
30 °C Column Temperature: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.
-
Detection at 254 nm: This wavelength provides high sensitivity for the aromatic rings present in the analyte's structure.
Protocols
Standard and Sample Preparation Workflow
Caption: Overall workflow for HPLC purity analysis.
Preparation of Solutions
-
Diluent: Acetonitrile is used as the diluent.
-
Reference Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample (Test) Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[9][10][11]
Caption: Logical flow of the HPLC method validation process.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
If available, inject a placebo solution (formulation without the API) and a sample spiked with known related substances.
-
-
Acceptance Criteria: The analyte peak in the sample chromatogram should be free from any co-eluting peaks from the blank or placebo. Peak purity analysis using a DAD detector should yield a purity angle less than the purity threshold.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[4]
-
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the nominal standard concentration (e.g., from LOQ to 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[9]
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery for each preparation.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[9][11]
-
Protocol (Repeatability):
-
Prepare six independent sample solutions from the same homogenous batch at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be not more than 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[9]
-
Protocol:
-
Determine the LOQ based on the signal-to-noise ratio (S/N), typically where S/N is 10:1.
-
Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Prepare a solution at the determined LOQ concentration and inject it six times.
-
-
Acceptance Criteria: The precision (%RSD) for six replicate injections at the LOQ concentration should be ≤ 10%.
Data Analysis and Summary of Validation
The purity of this compound is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The table below summarizes the typical acceptance criteria for the method validation.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT. Peak purity passes. |
| Linearity (r²) | ≥ 0.999 |
| Range | LOQ to 150% of standard concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOQ Precision (% RSD) | ≤ 10.0% |
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for determining the purity of this compound. The comprehensive validation performed in accordance with ICH Q2(R1) guidelines confirms that the method is reliable and suitable for its intended purpose in a quality control environment for routine analysis of bulk material and process intermediates.
References
-
Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. [Link]
-
Li, H., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
-
Li, H., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Center for Biotechnology Information. [Link]
-
Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. [Link]
-
Li, H., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
-
Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Li, H., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (2022). Asian Journal of Pharmaceutical Analysis. [Link]
-
Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. ionsource.com [ionsource.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. scribd.com [scribd.com]
Application Notes & Protocols: The 3-Methoxybenzyl (MOMB) Ether as a Tunable Protecting Group for Phenols
Introduction: Navigating the Landscape of Benzyl-Type Protecting Groups
In the synthesis of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups is a cornerstone of strategic planning. The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, frequently requires masking to prevent undesired reactions. Benzyl (Bn) ethers have long served as a robust and reliable means of phenol protection, removable under hydrogenolysis conditions. However, the need for orthogonality and milder deprotection methods led to the development of substituted benzyl ethers.
The p-methoxybenzyl (PMB) group, for instance, can be cleaved under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or stronger acidic conditions, to which the unsubstituted Bn group is stable.[1][2] This enhanced lability is due to the electron-donating para-methoxy substituent, which stabilizes the intermediate benzylic carbocation formed during cleavage.[1]
This application note focuses on the 3-methoxybenzyl (MOMB) or m-methoxybenzyl (MMB) group , a less common but strategically valuable protecting group. The placement of the methoxy group at the meta position provides a unique stability profile, positioning the MOMB group between the highly stable benzyl group and the more labile PMB group. This guide will provide a detailed overview of the MOMB group's properties, protocols for its application, and a comparative analysis to empower researchers to integrate this versatile protector into their synthetic workflows.
The Strategic Advantage of the meta-Methoxy Group
The reactivity of substituted benzyl ethers is intrinsically linked to their ability to stabilize the positive charge that develops at the benzylic carbon during cleavage. The choice between Bn, MOMB, and PMB is therefore a strategic decision based on the desired level of stability and the required deprotection conditions.
-
Benzyl (Bn) Group: Lacks electron-donating substituents. It is stable to a wide range of acidic and oxidative conditions, with deprotection typically achieved via catalytic hydrogenolysis.
-
p-Methoxybenzyl (PMB) Group: The para-methoxy group strongly stabilizes the benzylic carbocation through resonance. This renders the PMB ether highly susceptible to cleavage by oxidative reagents like DDQ or acidic reagents like trifluoroacetic acid (TFA).[3][4]
-
3-Methoxybenzyl (MOMB) Group: The meta-methoxy group can only exert an electron-donating inductive effect. Its ability to stabilize a positive charge at the benzylic position through resonance is significantly diminished compared to the para isomer. Consequently, MOMB ethers are more stable than PMB ethers and require more forcing conditions for oxidative or acidic cleavage. Research indicates that MOMB is less readily removed by DDQ oxidation than the PMB group.[5] This intermediate reactivity allows for selective deprotection scenarios and offers a finer level of control in complex syntheses.
The following diagram illustrates the workflow for selecting a benzyl-type protecting group based on the required stability and available deprotection methods.
Caption: Strategic selection of a benzyl-type protecting group.
Experimental Protocols
Protocol 1: Protection of Phenols with 3-Methoxybenzyl Chloride
This protocol details the formation of a MOMB ether via the Williamson ether synthesis. The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, displacing the chloride from 3-methoxybenzyl chloride.
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Strategic Application of 2-[(3-Methoxybenzyl)oxy]benzaldehyde in the Synthesis of Bioactive Isoquinoline Alkaloids
Introduction: A Versatile Building Block for Complex Natural Products
In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the success and efficiency of a synthetic campaign. 2-[(3-Methoxybenzyl)oxy]benzaldehyde stands out as a strategic building block, particularly in the construction of complex isoquinoline alkaloids. Its unique structural features, combining a reactive aldehyde functionality with a strategically positioned methoxybenzyl ether protecting group, offer chemists a powerful tool to orchestrate multi-step syntheses with precision and control. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile reagent in the synthesis of medicinally important natural products, with a primary focus on the Ipecac alkaloids.
The core utility of this compound lies in its role as a precursor to the isoquinoline core of various alkaloids. The aldehyde group serves as a handle for the crucial Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline ring system.[1] Simultaneously, the 3-methoxybenzyl ether acts as a robust protecting group for a phenolic hydroxyl, which can be selectively cleaved under specific conditions in the later stages of a synthesis. This dual functionality allows for the strategic unmasking of reactive sites, a key consideration in the total synthesis of complex molecules.
Core Application: Synthesis of the Benzo[a]quinolizidine Core of Ipecac Alkaloids
The Ipecac alkaloids, such as emetine and cephaeline, are a class of natural products renowned for their potent biological activities, including emetic, amoebicidal, and antiviral properties.[2][3] A key structural feature of these molecules is the benzo[a]quinolizidine skeleton. The synthesis of this core structure provides an excellent case study for the application of this compound and its derivatives.
The seminal work of Openshaw and Whittaker laid the foundation for a convergent and stereocontrolled synthesis of the emetine skeleton.[4][5][6] A critical step in their approach involves the condensation of a phenethylamine derivative with a substituted aldehyde, followed by cyclization to form the tetrahydroisoquinoline ring system, which is then further elaborated to the benzo[a]quinolizidine core. While their original work may have utilized a closely related aldehyde, the principles are directly applicable to the use of this compound for the synthesis of various analogs.
Key Mechanistic Insight: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the cornerstone of this synthetic strategy.[7] It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of Ipecac alkaloid synthesis, 3,4-dimethoxyphenethylamine (DMPEA) is a commonly employed amine component.[2][3] The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to afford the tetrahydroisoquinoline ring system. The electron-donating methoxy groups on the phenethylamine ring facilitate this cyclization.
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydroisoquinoline Intermediate via Pictet-Spengler Reaction
This protocol outlines the general procedure for the condensation of 3,4-dimethoxyphenethylamine with a protected salicylaldehyde derivative, conceptually aligned with the application of this compound.
Materials:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Toluene
-
Trifluoroacetic Acid (TFA) (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3,4-dimethoxyphenethylamine in anhydrous toluene, add this compound.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired tetrahydroisoquinoline intermediate.
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 3,4-Dimethoxyphenethylamine | Substituted Benzaldehyde | HCl | Protic Solvent | Reflux | Moderate to High | [7] |
| Tryptamine | Aldehyde/Ketone | TFA | Aprotic Solvent | Room Temp to Reflux | Good to Excellent | [1] |
Protocol 2: Deprotection of the 3-Methoxybenzyl Ether
The selective removal of the 3-methoxybenzyl protecting group is a critical step to unmask the phenolic hydroxyl group, which is often required for the final steps of the natural product synthesis or for biological activity.
Materials:
-
Protected tetrahydroisoquinoline intermediate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq)
-
Dichloromethane (DCM) and Water (10:1 mixture)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Dissolve the protected tetrahydroisoquinoline intermediate in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the deprotected product.
Visualizing the Synthetic Strategy
Diagram 1: Pictet-Spengler Reaction Workflow
Caption: Workflow for the synthesis of the tetrahydroisoquinoline core.
Diagram 2: Logical Relationship of Protecting Group Strategy
Caption: The role of the 3-methoxybenzyl ether protecting group.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of natural products, particularly isoquinoline alkaloids. Its utility is exemplified in the construction of the core structures of medicinally important compounds like emetine. The strategic combination of a reactive aldehyde and a selectively cleavable protecting group allows for the efficient and controlled assembly of complex molecular architectures. The protocols and conceptual framework presented in this application note are intended to serve as a guide for researchers in the field of organic synthesis and drug discovery, enabling them to harness the full potential of this powerful synthetic tool. Future applications of this reagent will likely involve its incorporation into novel cascade reactions and its use in the synthesis of a broader range of bioactive natural product analogs.
References
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Openshaw, H. T., & Whittaker, N. (1963). The synthesis of emetine and related compounds. Part IV. A new synthesis of 3-substituted 1,2,3,4,6,7-hexahydro-9,10-dimethoxy-2-oxo-11bH-benzo[a]quinolizines. Journal of the Chemical Society (Resumed), 1449-1460. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Sci-Hub. (n.d.). 276. The synthesis of emetine and related compounds. Part IV. A new synthesis of 3-substituted 1,2,3,4,6,7-hexahydro-9,10-dimethoxy-2-oxo-11bH-benzo[a]quinolizines. Retrieved from [Link]
-
ACS Publications. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega. [Link]
- Google Patents. (2016). Production technology of 3,4-dimethoxy phenethylamine.
-
PubChem. (n.d.). Emetine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 3,4-Dimethoxyphenethylamine. [Link]
-
Journal of the Chemical Society (Resumed). (1963). 277. The synthesis of emetine and related compounds. Part V. A stereochemically favourable synthesis of emetine. [Link]
-
Journal of the Chemical Society (Resumed). (1963). 973. The synthesis of emetine and related compounds. Part III. The reaction of some isoquinoline derivatives with acrylonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]
-
ResearchGate. (2025). The Emetine Alkaloids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. 276. The synthesis of emetine and related compounds. Part IV. A new synthesis of 3-substituted 1,2,3,4,6,7-hexahydro-9,10-dimethoxy-2-oxo-11bH-benzo[a]quinolizines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 277. The synthesis of emetine and related compounds. Part V. A stereochemically favourable synthesis of emetine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields and purity.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This classic and robust method involves the O-alkylation of a phenoxide with an alkyl halide.[2] In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking 3-methoxybenzyl halide in an SN2 reaction.[1][2] While straightforward in principle, several factors can influence the reaction's success. This guide will delve into these critical parameters.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Low to No Product Yield
Q1: My reaction yield is significantly lower than expected, or I'm only recovering starting materials. What are the likely causes?
A1: Low yields are a common frustration and can often be traced back to a few key areas.[3] Let's break down the potential culprits:
-
Incomplete Deprotonation of Salicylaldehyde: The first and most critical step is the quantitative formation of the phenoxide ion. If the base is not strong enough or used in insufficient quantity, a significant portion of the salicylaldehyde will remain unreacted.[4]
-
Solution: Ensure you are using an appropriate base and stoichiometry. For phenols like salicylaldehyde, moderately strong bases are typically sufficient.[5] Consider the options in the table below.
-
| Base | Strength | Typical Equivalents | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | 1.5 - 3.0 | A common and effective choice for this reaction.[3][6] |
| Sodium Hydroxide (NaOH) | Strong | 1.1 - 1.5 | Effective, but can introduce water, which may affect the reaction in some aprotic solvents.[5] |
| Sodium Hydride (NaH) | Very Strong | 1.1 - 1.2 | Highly effective for complete deprotonation, but requires strictly anhydrous conditions and careful handling due to its reactivity.[7][8] |
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[9]
-
Poor Quality of Reagents or Solvents: Impurities in your starting materials or solvents can interfere with the reaction.[10] Moisture is a particularly common issue, as it can quench the phenoxide nucleophile.
Formation of Significant Byproducts
Q2: I've isolated my product, but it's contaminated with significant impurities. What are these byproducts and how can I avoid them?
A2: The presence of byproducts indicates that side reactions are competing with your desired Williamson ether synthesis.[9] Here are the most common culprits:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, under certain conditions, alkylation can occur on the carbon atoms of the aromatic ring, leading to C-alkylated isomers.[2]
-
Dialkylation: If there are other acidic protons in your starting materials or if the product itself can be deprotonated, dialkylation can occur. In this specific synthesis, this is less common but can be a concern in related syntheses.[12]
-
Elimination (E2) Reaction: While 3-methoxybenzyl chloride is a primary halide and therefore less prone to elimination, using a sterically hindered base or very high temperatures can favor the E2 elimination pathway, especially with secondary or tertiary halides.[8] For this synthesis, it's a minor concern but good to be aware of the general principles of SN2 reactions.[7][13]
Frequently Asked Questions (FAQs)
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[2][9] Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent options as they effectively solvate the cation of the phenoxide salt, leaving a more "naked" and highly reactive phenoxide anion.[2][9] This enhances the rate of the SN2 reaction. Protic solvents, like ethanol, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[7]
Q4: Can I use 3-methoxybenzyl bromide or iodide instead of the chloride?
A4: Yes, and in fact, it may be advantageous. The SN2 reaction rate is highly dependent on the quality of the leaving group.[8] The general reactivity trend for halides is I > Br > Cl > F.[8] Using 3-methoxybenzyl bromide or iodide will likely lead to a faster reaction and may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time).
Q5: Is a phase-transfer catalyst necessary for this synthesis?
A5: While not strictly necessary, a phase-transfer catalyst (PTC) can be very beneficial, especially in industrial settings or when dealing with biphasic reaction media (e.g., an aqueous base and an organic solvent).[2][11] A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the 3-methoxybenzyl halide is dissolved.[2][14] This can lead to faster reaction rates, higher yields, and milder reaction conditions, and can eliminate the need for strictly anhydrous solvents.[11][14]
Optimized Experimental Protocol
This protocol provides a robust method for the synthesis of this compound with considerations for optimizing yield and purity.
Materials:
-
Salicylaldehyde
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution based on the salicylaldehyde.
-
Initial Stirring: Stir the mixture vigorously at room temperature for 20-30 minutes. You should observe the formation of a yellowish suspension.
-
Addition of Alkylating Agent: Add 3-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: The crude product, typically an oil, can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.
References
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Hill, J. W., & Corredor, J. (1976). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 53(2), 117. Available at: [Link]
-
JETIR. Contribution of phase transfer catalyst to green chemistry: A review. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
University of Wisconsin-Stout. The Williamson Ether Synthesis. Available at: [Link]
- Rao, J. S., & Rao, K. S. (2012). Name Reactions in Organic Synthesis. Cambridge University Press.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Slideshare. Phase transfer catalysis. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Available at: [Link]
-
Unb.ca. Williamson Ether Synthesis: A Step-by-Step Guide. Available at: [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
ResearchGate. Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Available at: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Reddit. Improvement of selectivity/yield of Alkylation. Available at: [Link]
-
Organic Syntheses. Benzaldehyde, m-methoxy-. Available at: [Link]
- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- Google Patents. US4379026A - Process for the purification of benzaldehyde.
-
Dalton Transactions. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis: A Step-by-Step Guide [selecaoppge.unb.br]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jetir.org [jetir.org]
- 12. reddit.com [reddit.com]
- 13. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this Williamson ether synthesis, providing in-depth, experience-based solutions to help you optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might face during the synthesis, offering causal explanations and actionable protocols to get your experiment back on track.
Issue 1: Low or No Product Yield
You've completed the reaction, but TLC analysis shows a faint product spot and significant unreacted starting materials, or your final isolated yield is disappointingly low.
Possible Causes & Step-by-Step Solutions
-
Cause A: Incomplete Deprotonation of Salicylaldehyde. The formation of the phenoxide is the critical first step. If the base is not strong enough or is of poor quality, the nucleophile concentration will be too low for the reaction to proceed efficiently.
-
Solution:
-
Verify Base Strength and Quality: For phenols like salicylaldehyde, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[1] Ensure your base is anhydrous and has been stored properly. For K₂CO₃, it's good practice to dry it in an oven before use.
-
Consider a Stronger Base (with caution): In stubborn cases, a stronger base like sodium hydride (NaH) can be used to ensure complete deprotonation.[2][3] However, NaH is highly reactive and requires strict anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Base Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
-
-
Cause B: Poor Quality of the Alkylating Agent. The 3-methoxybenzyl halide (chloride or bromide) may have degraded, especially if it's an older reagent.
-
Solution:
-
Assess Reagent Purity: Check the appearance and, if possible, the purity of the 3-methoxybenzyl halide by NMR or GC-MS. It should be a clear liquid or a white solid.
-
Purify or Replace: If impurities are suspected, consider purifying the reagent by distillation or recrystallization. Often, the most reliable solution is to use a freshly purchased bottle from a reputable supplier.
-
-
-
Cause C: Inappropriate Solvent Choice. The solvent plays a crucial role in an S(_N)2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution:
-
Switch to a Polar Aprotic Solvent: The Williamson ether synthesis is most effective in polar aprotic solvents such as DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.[1] These solvents solvate the cation (K⁺ or Na⁺) but leave the nucleophile relatively "bare" and highly reactive.
-
Ensure Anhydrous Conditions: Any moisture in the reaction can quench the phenoxide and hydrolyze the alkyl halide.[4] Use anhydrous solvents and dry glassware.
-
-
Issue 2: Presence of Significant Side Products
Your crude product analysis (TLC, NMR, or GC-MS) reveals one or more significant impurities alongside your desired ether.
Possible Side Reactions & Mitigation Strategies
-
Side Reaction A: C-Alkylation of the Phenoxide. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the ring (C-alkylation, undesired).
-
Mitigation:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[1]
-
Counter-ion Effect: The nature of the cation can also play a role. Using potassium carbonate (K₂CO₃) often gives better O-alkylation selectivity compared to sodium-based counterparts.
-
-
-
Side Reaction B: Formation of 3-methoxybenzyl alcohol. This occurs if the benzyl halide reacts with hydroxide ions or residual water in the reaction mixture.
-
Mitigation:
-
Strict Anhydrous Conditions: As mentioned before, drying your solvent, base, and starting materials is critical.
-
Use a Non-Nucleophilic Base: Using a carbonate base (K₂CO₃) is less likely to cause this issue compared to hydroxide bases (NaOH, KOH).
-
-
-
Side Reaction C: Self-Condensation of Salicylaldehyde. Under strongly basic conditions, salicylaldehyde can potentially undergo base-catalyzed condensation reactions with itself, such as an aldol-type reaction.[5][6]
-
Mitigation:
-
Control Base Strength and Stoichiometry: Avoid using an excessive amount of a very strong base. A moderate base like K₂CO₃ is often sufficient and less likely to promote self-condensation.[7]
-
Temperature Control: Add the base and alkylating agent at a controlled temperature (e.g., room temperature) and avoid excessive heating unless necessary to drive the reaction to completion.
-
-
Issue 3: Product is a Dark Oil and Difficult to Purify
The final product is a dark, viscous oil that is challenging to crystallize or purify by column chromatography.
Possible Causes & Solutions
-
Cause A: Oxidation of the Aldehyde. Benzaldehyde and its derivatives are susceptible to air oxidation, forming the corresponding benzoic acid, which can complicate purification and impart color.[8][9]
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[8]
-
Degas Solvents: Before use, degas your solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique.
-
Purification Work-up: During the aqueous work-up, a wash with a mild basic solution (e.g., saturated sodium bicarbonate) can help remove any acidic benzoic acid impurity.
-
-
-
Cause B: High-Boiling Point Solvent Residue. Solvents like DMF and DMSO are difficult to remove completely under standard rotary evaporation conditions.
-
Solution:
-
Azeotropic Removal: After the main work-up, co-evaporate the residue with a lower-boiling solvent like toluene several times to help azeotropically remove residual high-boiling solvents.
-
High-Vacuum Distillation/Kugelrohr: If the product is thermally stable, purification by vacuum distillation can be an effective method to separate it from non-volatile impurities and residual solvent.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis? A1: Typically, the reaction is run at temperatures ranging from room temperature to about 80 °C.[1] A good starting point is to stir the reaction at room temperature for 1-2 hours after adding the reagents, then gently heat to 60-70 °C. Reaction progress should be monitored by TLC. A typical reaction time is between 3 to 8 hours.
Q2: Which is the better leaving group for the 3-methoxybenzyl halide: bromide or chloride? A2: Bromide is a better leaving group than chloride, meaning the reaction with 3-methoxybenzyl bromide will generally be faster than with the corresponding chloride. If you are experiencing slow or incomplete reactions with the chloride, switching to the bromide is a logical step.
Q3: Can I use a phase-transfer catalyst (PTC) for this reaction? A3: Yes, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be very effective, especially when using a base like K₂CO₃ or NaOH in a two-phase system (e.g., toluene/water) or in a polar aprotic solvent. The PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase where it can react with the alkyl halide, often leading to faster reaction times and milder conditions.
Q4: My salicylaldehyde starting material is dark. Can I still use it? A4: Dark coloration in salicylaldehyde often indicates the presence of oxidation or polymerization impurities. While you can proceed, it is highly recommended to purify it first by distillation under reduced pressure to prevent these impurities from interfering with the reaction and complicating the final product purification.
III. Recommended Experimental Protocol
This protocol is designed as a robust starting point for the synthesis of this compound.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Salicylaldehyde | 122.12 | 1.22 g | 10.0 | 1.0 |
| 3-Methoxybenzyl chloride | 156.61 | 1.72 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 30 mL | - | - |
Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add 3-methoxybenzyl chloride (1.72 g, 11.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
IV. Visual Guides
Main Reaction Pathway
The synthesis proceeds via a classic S(_N)2 mechanism, known as the Williamson Ether Synthesis.
Caption: Williamson ether synthesis pathway for the target molecule.
Troubleshooting Logic Flow
A logical flow to diagnose and solve common synthesis problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. researchgate.net [researchgate.net]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. francis-press.com [francis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the purification of 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS: 350693-45-7). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this key synthetic intermediate. The advice herein is grounded in established chemical principles and practical laboratory experience.
Introduction
This compound is an aromatic aldehyde whose purity is critical for the success of subsequent synthetic steps and the biological activity of its derivatives.[1] Impurities, often stemming from its synthesis via Williamson etherification, can include unreacted starting materials or byproducts like the corresponding carboxylic acid from oxidation.[1][2] This guide details robust purification strategies to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The three most effective techniques are:
-
Flash Column Chromatography: The most versatile method for separating the target compound from impurities with different polarities. It is highly effective for removing both starting materials and byproducts.[3][4]
-
Purification via Bisulfite Adduct: A highly selective classical method for isolating aldehydes from non-aldehydic impurities.[5][6] This is particularly useful if the main impurities are the starting alcohol or alkyl halide.
-
Recrystallization: An excellent final polishing step for solid compounds to achieve high purity, provided a suitable solvent system can be identified.[7]
Q2: What are the likely impurities I should expect in my crude sample?
A2: Given that the synthesis typically involves a Williamson ether synthesis between salicylaldehyde and a 3-methoxybenzyl halide, common impurities include:
-
Unreacted Starting Materials: Salicylaldehyde and 3-methoxybenzyl alcohol or halide.
-
Oxidation Product: 2-[(3-Methoxybenzyl)oxy]benzoic acid, formed by the oxidation of the aldehyde group. This is a very common impurity for aldehydes.[2]
-
Byproducts: Products from self-condensation of salicylaldehyde or other side reactions.
Q3: How do I choose the best purification method for my specific situation?
A3: Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: My aldehyde appears to be degrading over time. How can I prevent this?
A4: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid.[2] To minimize degradation:
-
Store the purified compound under an inert atmosphere (e.g., Argon or Nitrogen).
-
Keep it in a cool, dark place. Refrigeration is recommended.
-
Avoid prolonged exposure to air and light during purification and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Flash Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column. What's causing this?
A: Streaking is often caused by acidic impurities, particularly the corresponding carboxylic acid. The highly polar acid interacts strongly with the silica gel, leading to poor separation.
-
Solution 1 (Recommended): Add 0.5-1% triethylamine (NEt₃) to your eluent system. The base will neutralize the acidic impurity, causing it to run predictably on the column (often with the solvent front), resulting in sharp bands for your desired compound.
-
Solution 2: If the impurity is known to be the acid, perform a basic wash (e.g., with saturated NaHCO₃ solution) on your crude product before chromatography. Dissolve the crude material in a solvent like ethyl acetate, wash with the basic solution, dry the organic layer, and then concentrate it before loading it onto the column.
Q: I'm not getting good separation between my product and an impurity. How can I improve my column chromatography?
A: Poor separation means your chosen solvent system is not optimal. The goal is to find a system where your product has an Rf value of ~0.25-0.35 on the TLC plate.[3]
-
Step 1: Re-optimize with TLC. Test various solvent systems. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate. If your spots are too high on the TLC (high Rf), you need a less polar solvent system (increase the proportion of hexanes). If they are too low (low Rf), increase the polarity (increase the ethyl acetate).[3][8]
-
Step 2: Try a different solvent system. If hexanes/ethyl acetate fails, try dichloromethane/hexanes or toluene/ethyl acetate.
-
Step 3: Use a gradient elution. Start with a less polar solvent to elute the non-polar impurities, then gradually increase the polarity of the eluent to release your more polar product from the column.[4]
| Table 1: Common Solvent Systems for Chromatography | |
| Solvent System (by increasing polarity) | Typical Use Case |
| 100% Hexanes | Eluting very non-polar compounds. |
| Hexanes / Dichloromethane | Separating non-polar to moderately polar compounds. |
| Hexanes / Ethyl Acetate | A versatile system for a wide range of polarities. |
| 100% Dichloromethane | For moderately polar compounds. |
| Dichloromethane / Methanol | For separating polar compounds. |
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" happens when the compound comes out of the solution above its melting point or when the solution is supersaturated.
-
Solution 1: Reduce the temperature. Ensure the solution cools slowly. Try cooling it to room temperature first, then transferring to a refrigerator, and finally to a freezer.
-
Solution 2: Add more solvent. Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.
-
Solution 3: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Solution 4: Change the solvent system. The solubility profile in the current solvent may not be suitable. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Bisulfite Adduct Formation Issues
Q: I've added sodium bisulfite, but no precipitate is forming. Why?
A: The formation of the bisulfite adduct can be slow or may not precipitate if conditions are not optimal.
-
Cause 1: The bisulfite solution is old. Sodium bisulfite solutions can oxidize over time. Always use a freshly prepared, saturated aqueous solution.[5]
-
Cause 2: Insufficient mixing. The reaction occurs at the interface of the organic and aqueous layers. Shake the mixture vigorously in a separatory funnel for several minutes to ensure thorough contact.[5][9]
-
Cause 3: The adduct is water-soluble. For some aldehydes, the adduct may remain dissolved in the aqueous phase.[6] Proceed by separating the layers. The aldehyde will be in the aqueous phase, and you can regenerate it from there.[6]
Q: My yield is very low after regenerating the aldehyde from the adduct. Where did my product go?
A: Low yield upon regeneration is typically due to incomplete decomposition of the adduct or inefficient extraction.
-
Solution 1: Ensure the pH is sufficiently basic. The bisulfite adduct is decomposed under basic conditions. Add a strong base like 50% NaOH dropwise until the pH of the aqueous layer is >12 to ensure complete regeneration of the aldehyde.[5]
-
Solution 2: Extract thoroughly. After basification, the regenerated aldehyde needs to be extracted into an organic solvent. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous layer.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying milligrams to grams of the target compound.
Caption: Workflow for Flash Column Chromatography.
-
Solvent Selection: Use TLC to determine an appropriate solvent system. For this compound, a good starting point is 10-20% ethyl acetate in hexanes.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and begin collecting fractions. Apply positive pressure (flash chromatography) for faster elution.[3]
-
Never let the top of the silica gel run dry.
-
-
Analysis:
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly selective for aldehydes.[9]
-
Adduct Formation:
-
Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol or THF.[5][6]
-
Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.[5]
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form.[5]
-
Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water, and shake again.
-
Separate the layers. The aldehyde adduct will be in the aqueous phase (either dissolved or as a solid suspension). The non-aldehydic impurities will remain in the organic layer.[6]
-
-
Regeneration of the Aldehyde:
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
While stirring, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >12.[5] This will decompose the adduct and regenerate the aldehyde.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and perform two more extractions of the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
References
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
Purifying aldehydes? (2015). Reddit. Retrieved from [Link]
-
2,3-Dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
2-Hydroxy-3-methoxybenzaldehyde. (2018). SIELC Technologies. Retrieved from [Link]
-
4-[(4-Methoxybenzyl)oxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
APPENDIX 3E Column Chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
B. Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
3-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Method for synthesizing 3-methoxybenzaldehyde. (n.d.). Google Patents.
- Process for the purification of benzaldehyde. (n.d.). Google Patents.
-
2,3,4-Trihydroxybenzaldehyde. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
3-[(3-Methoxybenzyl)oxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. 2,3,4-Trihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot issues effectively and optimize your experimental outcomes.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide of 2-hydroxybenzaldehyde (salicylaldehyde) acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl halide.[1][3][4] While straightforward in principle, success hinges on the careful selection of reagents and reaction conditions to maximize yield and minimize side reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue, often stemming from several interconnected factors. The primary cause is typically an inefficient SN2 reaction, which can be traced back to incomplete phenoxide formation, suboptimal solvent choice, or competing side reactions.[1][5]
Causality Analysis:
-
Incomplete Deprotonation: The nucleophile in this reaction is the phenoxide ion of salicylaldehyde. If the base used is too weak or used in insufficient quantity, a significant portion of the salicylaldehyde remains protonated. The neutral hydroxyl group is a poor nucleophile, leading to a slow or incomplete reaction.[6][7]
-
Poor Nucleophile Solvation: The reactivity of the "naked" phenoxide anion is critical. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that dramatically reduces its nucleophilicity and slows the reaction rate.[5][8]
-
Insufficient Reaction Time or Temperature: Like all kinetic processes, the Williamson ether synthesis requires adequate time and energy. Prematurely ending the reaction or running it at too low a temperature will result in incomplete conversion.[1][5]
Troubleshooting Workflow:
Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Conditions Favoring C-Alkylation:
-
Protic Solvents: Solvents like water or trifluoroethanol (TFE) strongly solvate the oxygen atom of the phenoxide through hydrogen bonding. This "shields" the oxygen, making the carbon atoms of the ring more accessible for electrophilic attack. [8][9]* Hard vs. Soft Nucleophiles/Electrophiles: The choice of counter-ion can also play a role, although solvent effects are typically dominant.
How to Promote O-Alkylation (the Desired Pathway):
-
Use Polar Aprotic Solvents: Acetonitrile, DMF, or DMSO are the solvents of choice. [3][5]They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, strongly favoring the SN2 attack on the benzyl halide to form the ether. [5][8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal choices for the base, solvent, and leaving group?
The optimal combination aims to maximize the SN2 reaction rate while minimizing side reactions.
| Component | Recommended Choice | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | K₂CO₃ is a mild, easy-to-handle base sufficient for deprotonating phenols. [2][3]It is often used in polar aprotic solvents like DMF or acetonitrile. NaH offers stronger, irreversible deprotonation but requires strict anhydrous conditions. [5] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | These polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation from the base, enhancing the nucleophilicity of the phenoxide anion and preventing C-alkylation. [5][8][10] |
| Alkyl Halide | 3-Methoxybenzyl Bromide | Bromide is an excellent leaving group, superior to chloride, leading to faster reaction rates. The primary benzylic nature of the halide is perfect for SN2 reactions and avoids competing elimination reactions. [4] |
Q2: How do temperature and reaction time affect the synthesis?
Temperature directly influences the reaction rate. Typically, this reaction is conducted at elevated temperatures (e.g., 50-100 °C) to ensure a reasonable reaction time. [1][5]
-
Too Low Temperature: The reaction may be impractically slow, leading to incomplete conversion.
-
Too High Temperature: While this reaction is not prone to elimination, excessively high temperatures can promote decomposition of reagents or products and may increase the formation of minor, undesired byproducts. Recent developments have explored very high temperatures (>300 °C) for industrial-scale synthesis with weaker alkylating agents, but this is not typical for lab-scale procedures. [1][11][12] Best Practice: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is complete when the spot corresponding to 2-hydroxybenzaldehyde is no longer visible. A typical timeframe is 2-8 hours, but this should always be verified empirically. [1]
Q3: Can a phase-transfer catalyst (PTC) be used to improve this reaction?
Absolutely. Phase-transfer catalysis is an excellent technique for this synthesis, especially for scaling up or to avoid the need for expensive, anhydrous polar aprotic solvents. [13][14]
-
Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the 3-methoxybenzyl halide is dissolved. [15]The PTC's lipophilic exterior makes the ion pair soluble in the organic solvent, enabling the reaction to proceed efficiently.
-
Benefits: Allows the use of a simple base like aqueous NaOH with an organic solvent, simplifying the procedure and avoiding the need for strictly anhydrous conditions. [13][14]
Q4: What is the recommended purification strategy for the final product?
Post-reaction workup and purification are critical for obtaining high-purity this compound.
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and diluted with water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: The organic layer should be washed with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted 2-hydroxybenzaldehyde. [2]The unreacted phenol will be deprotonated and move into the aqueous layer.
-
Brine Wash & Drying: The organic layer is then washed with brine (saturated NaCl solution) to remove residual water and dried over an anhydrous salt like MgSO₄ or Na₂SO₄. [2]4. Purification:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often the most effective method for achieving high purity.
-
Column Chromatography: If the product is an oil or if impurities are difficult to remove by recrystallization, silica gel column chromatography is the preferred method.
-
Appendix A: Standard Optimized Protocol
This protocol uses a standard base/solvent system for lab-scale synthesis.
Materials:
-
2-hydroxybenzaldehyde (1.0 eq)
-
3-methoxybenzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzaldehyde and anhydrous DMF.
-
Add the powdered anhydrous K₂CO₃ to the solution.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 3-methoxybenzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 70-80 °C and maintain it at this temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the 2-hydroxybenzaldehyde is consumed (typically 3-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with 5% aqueous NaOH, then once with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
References
-
Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]
-
American Chemical Society. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]
-
Williamson Ether Synthesis. (2020, October 20). [Video]. YouTube. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Williamson Ether Synthesis. (n.d.). Procedure. [Link]
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. google.com [google.com]
- 7. reddit.com [reddit.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tailoredread.com [tailoredread.com]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents / Organic Process Research & Development, 2005 [sci-hub.box]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Removal of Unreacted Starting Materials from 2-[(3-Methoxybenzyl)oxy]benzaldehyde
This guide provides comprehensive troubleshooting and procedural support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. The focus is on effectively removing unreacted starting materials to ensure the high purity required for downstream applications.
Introduction to the Purification Challenge
The synthesis of this compound, a key intermediate in various synthetic pathways, is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the coupling of 2-hydroxybenzaldehyde with a 3-methoxybenzyl halide (such as 3-methoxybenzyl chloride) in the presence of a base.[3] While effective, this synthesis often results in a crude product contaminated with unreacted starting materials. The primary challenge lies in the separation of the desired product from the structurally similar starting materials: 2-hydroxybenzaldehyde and 3-methoxybenzyl halide.
| Compound | Structure | Molar Mass ( g/mol ) | Key Physical Properties |
| 2-Hydroxybenzaldehyde | C7H6O2 | 122.12 | Colorless to light brown oily liquid, pKa ~8.4.[4][5][6][7] |
| 3-Methoxybenzyl chloride | C8H9ClO | 156.61 | Clear, colorless liquid.[8][9] |
| This compound | C15H14O3 | 242.27 | -[10] |
Table 1: Properties of the product and starting materials.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Question 1: My initial TLC analysis of the crude reaction mixture shows three distinct spots. How do I proceed with purification?
Answer: The presence of three spots on your TLC plate indicates that both unreacted 2-hydroxybenzaldehyde and 3-methoxybenzyl halide are present in your crude product. A two-step purification strategy involving liquid-liquid extraction followed by column chromatography is the most effective approach.
Step 1: Liquid-Liquid Extraction to Remove 2-Hydroxybenzaldehyde
The phenolic hydroxyl group of 2-hydroxybenzaldehyde is acidic and will be deprotonated by a basic wash, such as aqueous sodium hydroxide (NaOH), to form a water-soluble sodium salt.[11] This allows for its selective removal from the organic layer, which contains your desired product and the unreacted 3-methoxybenzyl halide.
Diagram 1: Workflow for the removal of 2-hydroxybenzaldehyde via basic extraction.
Step 2: Column Chromatography for Separation of Product and 3-Methoxybenzyl Halide
After the extraction, the remaining impurities in the organic layer can be separated from the product using silica gel column chromatography.[12][13][14] The separation is based on the difference in polarity between the product and the unreacted 3-methoxybenzyl halide. The aldehyde group in the product makes it more polar than the halide, causing it to adhere more strongly to the silica gel and elute later.
| Compound | Polarity | Elution Order | Recommended Eluent System |
| 3-Methoxybenzyl halide | Low | First | Hexane/Ethyl Acetate Gradient |
| This compound | High | Second | Hexane/Ethyl Acetate Gradient |
Table 2: Elution characteristics for column chromatography.
Question 2: After purification, my final product still shows trace amounts of an impurity. What could it be and how do I remove it?
Answer: If you've performed the basic wash and column chromatography, a persistent impurity could be an oxidation product, 2-[(3-methoxybenzyl)oxy]benzoic acid. Aldehydes are susceptible to oxidation, especially when exposed to air.[15]
Solution: Acid-Base Extraction
Similar to the removal of 2-hydroxybenzaldehyde, the carboxylic acid impurity can be removed by washing the organic solution of your product with a mild base like sodium bicarbonate (NaHCO3) solution.[12] The acidic benzoic acid derivative will be deprotonated and extracted into the aqueous layer.
Question 3: My product is a solid, but I am having trouble getting it to crystallize. What can I do?
Answer: Recrystallization is an excellent final purification step for solid products.[16] If you are having difficulty with crystallization, consider the following:
-
Solvent Choice is Critical: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. For aromatic compounds, alcohols like ethanol or methanol can be effective.[17] You can also try solvent mixtures, such as adding a non-polar solvent like hexanes to a more polar solution of your compound until it becomes cloudy, then heating to redissolve.[18][19]
-
Induce Crystallization: If a supersaturated solution forms, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound to initiate crystallization.[16][17]
-
Ensure Sufficient Cooling: Make sure to cool the solution slowly to room temperature first, and then in an ice bath to maximize crystal formation.[17]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for column chromatography?
A1: The best way to determine the optimal solvent system is by running a series of Thin-Layer Chromatography (TLC) plates with different ratios of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[12][13] The ideal solvent system will give your product an Rf value of approximately 0.25-0.35, with good separation from all impurities.[12][13]
Q2: Can I use a different base for the initial extraction?
A2: Yes, other bases like potassium carbonate (K2CO3) can be used. However, a stronger base like NaOH is generally more efficient at deprotonating the phenolic starting material, leading to a more complete extraction.
Q3: Is there an alternative to a basic wash for removing the aldehyde starting material?
A3: An alternative method is to use a bisulfite extraction. Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in water.[20][21] This can be an effective way to separate the unreacted 2-hydroxybenzaldehyde from your product.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous NaOH and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH two more times.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel.
-
Begin eluting with your starting solvent, collecting fractions.
-
Gradually increase the polarity of the eluent as needed to elute your product.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: General workflow for flash column chromatography.
References
-
ChemBK. (n.d.). 2-Hydroxybenzaldehyde. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Salicylaldehyde. Retrieved from [Link]
-
FooDB. (2022, April 8). Showing Compound 2-Hydroxybenzaldehyde (FDB012456). Retrieved from [Link]
-
Human Metabolome Database. (2023, September 11). Showing metabocard for 2-Hydroxybenzaldehyde (HMDB0034170). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
-
Journal of the American Chemical Society. (1949). Aldehyde—Phenol Reaction Products and Derivatives. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). US2295760A - Process for separating aldehydes and ketones.
-
SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chembk.com [chembk.com]
- 5. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 6. Showing Compound 2-Hydroxybenzaldehyde (FDB012456) - FooDB [foodb.ca]
- 7. Human Metabolome Database: Showing metabocard for 2-Hydroxybenzaldehyde (HMDB0034170) [hmdb.ca]
- 8. 3-Methoxybenzyl chloride | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C15H14O3 | CID 3851895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Microwave-Assisted Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
Welcome to the dedicated technical support guide for the microwave-assisted synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific application of Microwave-Assisted Organic Synthesis (MAOS). We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.
The synthesis of aryl ethers via the Williamson ether synthesis is a cornerstone of organic chemistry. The application of microwave energy dramatically accelerates this SN2 reaction, offering significant advantages in terms of speed, efficiency, and yield over conventional heating methods.[1][2] Microwave heating interacts directly with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that can drive reactions to completion in minutes instead of hours.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries researchers have before and during the experimental process.
Q1: Why is microwave-assisted synthesis preferred for this Williamson ether reaction? A: Microwave synthesis offers several key advantages:
-
Rapid Reaction Rates: Microwave energy couples directly with polar reactants and solvents, leading to rapid, volumetric heating. This dramatically reduces reaction times from several hours under conventional reflux to mere minutes.[2][6]
-
Improved Yields: The fast and uniform heating often minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures, leading to cleaner reactions and higher isolated yields.[1][3]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient and sustainable "green chemistry" approach.[4][7]
Q2: What is the fundamental mechanism of microwave heating in this context? A: The heating is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[3][4]
-
Ionic Conduction: If any ionic species are present (such as the phenoxide intermediate or base), they will move back and forth through the solution in response to the electric field. This migration causes collisions and generates heat.[3][7]
Q3: Which solvents are optimal for this reaction? A: Polar aprotic solvents are the best choice. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are ideal because they are highly polar (allowing for efficient microwave absorption) and do not contain acidic protons that could interfere with the nucleophile.[1][8] Non-polar solvents like toluene are poor microwave absorbers and will lead to inefficient heating.[9]
Q4: What is the best choice of base for deprotonating salicylaldehyde? A: Since phenols are significantly more acidic than alcohols, a moderately strong base is sufficient. Potassium carbonate (K₂CO₃) is an excellent and commonly used choice as it is strong enough to deprotonate the phenol but is not so harshly basic as to promote significant side reactions.[8][10] Sodium hydroxide (NaOH) can also be used. Stronger bases like sodium hydride (NaH) are generally unnecessary for this substrate.
Q5: How can I monitor the reaction's progress? A: The most straightforward method is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (salicylaldehyde and 3-methoxybenzyl chloride), you can visually track the consumption of reactants and the appearance of the new, higher Rf product spot.
Part 2: Detailed Experimental Protocol
This protocol provides a validated starting point for the synthesis. Parameters may require optimization based on the specific microwave reactor model used.
Reaction Scheme: Salicylaldehyde (a phenol) is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks the benzylic carbon of 3-methoxybenzyl chloride in an SN2 reaction, displacing the chloride and forming the desired ether.
Materials:
-
Salicylaldehyde
-
3-Methoxybenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add salicylaldehyde (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 eq) and 3-methoxybenzyl chloride (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add 4 mL of DMF.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture with stirring according to the parameters in the table below.
-
Work-up: After the reaction has cooled to room temperature, dilute the mixture with 50 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with 25 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with 30 mL of water and once with 30 mL of brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Data Presentation: Recommended Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 130 °C | Provides sufficient energy to overcome the activation barrier without causing significant decomposition. |
| Microwave Power | 150 W (Dynamic) | Power will be modulated automatically by the reactor to maintain the target temperature. |
| Reaction Time | 10 minutes | Significantly faster than conventional methods, which can take several hours.[1] |
| Stirring | On (High) | Essential for ensuring homogeneous temperature distribution and preventing localized superheating.[11] |
| Pressure | 20 bar (Max Limit) | A safety limit; the reaction should not generate significant pressure under these conditions. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Part 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very little conversion to the product after 10 minutes. What went wrong?
-
Possible Cause A: Ineffective Deprotonation. The SN2 reaction cannot proceed without the formation of the phenoxide nucleophile.
-
Solution: Ensure your base (K₂CO₃) is anhydrous and of good quality. Consider gently grinding it before use to increase surface area. Verify that you have used at least 1.5 equivalents of the base.
-
-
Possible Cause B: Poor Microwave Coupling. The reaction may not be reaching the target temperature efficiently.
-
Solution: Confirm you are using a polar aprotic solvent like DMF. Non-polar solvents will not heat effectively.[9] Also, ensure your reaction volume is within the optimal range for your microwave reactor; very small volumes can be difficult to heat accurately.
-
-
Possible Cause C: Reagent Degradation. The 3-methoxybenzyl chloride may have degraded through hydrolysis to the corresponding alcohol.
-
Solution: Use fresh or properly stored 3-methoxybenzyl chloride. If in doubt, check its purity by NMR before use.
-
Issue 2: Significant Byproduct Formation
Q: My TLC plate shows the product spot, but also several other significant spots. What are they?
-
Possible Cause A: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[8]
-
Solution: This side reaction is influenced by the solvent. Polar aprotic solvents like DMF or DMSO strongly favor the desired O-alkylation.[8] If you are using a different solvent, switching to DMF should suppress this byproduct.
-
-
Possible Cause B: Elimination Reaction. The base can cause the elimination of HCl from the alkyl halide to form an alkene.
-
Solution: This is a common competing reaction in Williamson ether syntheses, especially with secondary or tertiary halides.[1][8] While 3-methoxybenzyl chloride is a primary halide and less prone to elimination, running the reaction at an unnecessarily high temperature can favor this pathway. Try reducing the temperature to 110-120 °C to see if byproduct formation decreases while maintaining a reasonable reaction rate.
-
-
Possible Cause C: Aldehyde Reactions. The benzaldehyde functional group can be sensitive to high temperatures and basic conditions, potentially leading to self-condensation or other side reactions.
-
Solution: Avoid excessive reaction times or temperatures. The goal of MAOS is to use a short, intense burst of energy to form the product before it has time to decompose. Do not extend the reaction time beyond what is necessary for full conversion of the starting material.
-
Issue 3: Difficulty in Product Purification
Q: I have a dark, oily crude product that is difficult to purify by column chromatography.
-
Possible Cause A: Residual DMF. DMF is a high-boiling solvent and can be difficult to remove completely on a rotary evaporator.
-
Solution: The work-up step is critical. Thoroughly washing the combined organic layers with water and brine is essential for removing DMF. If you suspect residual DMF, you can re-dissolve the crude oil in ethyl acetate and repeat the water/brine washes.
-
-
Possible Cause B: Polymerization/Degradation. Overheating the reaction can lead to the formation of dark, high-molecular-weight byproducts.
-
Solution: Optimize the reaction temperature and time as described above. A shorter reaction time at a slightly lower temperature may produce a cleaner crude product that is easier to purify.
-
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (International Journal of Research in Engineering and Science)
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (MDPI)
- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (Organic Chemistry Research)
- Williamson ether synthesis. (Wikipedia)
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (Bentham Science Publishers)
- Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (SUNY Oneonta)
- Common side reactions in the Williamson synthesis of ethers. (Benchchem)
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (IJNRD)
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- A brief review: Microwave assisted organic reaction. (Scholars Research Library)
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Teaching Microwave Chemistry. (YouTube)
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 11. m.youtube.com [m.youtube.com]
choice of base and solvent for Williamson ether synthesis of aryl ethers
Welcome to the Technical Support Center for the Williamson Ether Synthesis of Aryl Ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the critical interplay between base and solvent selection, empowering you to optimize your reaction conditions and overcome common challenges.
Introduction to the Williamson Ether Synthesis for Aryl Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide).[1] When applied to the synthesis of aryl ethers, this reaction typically involves the reaction of a phenoxide ion with a primary alkyl halide via an SN2 mechanism.[2] The reaction's broad scope and simplicity have made it a popular and widely used method in both laboratory and industrial settings for preparing both symmetrical and asymmetrical ethers.[2]
The core of a successful aryl ether synthesis lies in the efficient generation of the phenoxide nucleophile and the subsequent SN2 reaction with the alkyl halide. This process is highly dependent on the judicious choice of base and solvent.
Troubleshooting Guide: Common Issues in Aryl Ether Synthesis
This section addresses specific problems you might encounter during your experiments, with a focus on how the choice of base and solvent can be the root cause and the key to a solution.
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Ineffective Deprotonation of Phenol: The base is not strong enough to fully deprotonate the phenol, resulting in a low concentration of the required phenoxide nucleophile.[3] | Select a base with a conjugate acid pKa significantly higher than the pKa of the starting phenol (typically around 10).[4][5] For many phenols, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are sufficient.[6][3] For less acidic phenols, a stronger base such as sodium hydride (NaH) may be necessary.[7][8] |
| Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity. Apolar solvents may not effectively dissolve the phenoxide salt. | Use a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][3][9] These solvents solvate the cation of the phenoxide salt, leaving a more "naked" and reactive nucleophilic anion.[8][9] | |
| Formation of Alkene Byproduct | Competing E2 Elimination: This is especially problematic with secondary and tertiary alkyl halides.[10][11] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to elimination instead of substitution.[1][12] | The most effective strategy is to use a primary alkyl halide.[7][12] If elimination is still an issue, consider running the reaction at a lower temperature for a longer duration, as higher temperatures can favor elimination.[8] |
| C-Alkylation of the Phenoxide | Ambident Nature of the Phenoxide Nucleophile: The phenoxide ion can also react through the aromatic ring (at the ortho and para positions) in a competing C-alkylation reaction.[2][9] | The choice of solvent is critical here. To favor the desired O-alkylation, use polar aprotic solvents (DMF, DMSO).[9] Protic solvents like water or trifluoroethanol (TFE) can promote C-alkylation by hydrogen bonding with the phenoxide oxygen, making it less nucleophilic.[9] |
| Slow Reaction Rate | Poor Solubility of Reactants: The phenoxide salt may not be sufficiently soluble in the chosen solvent. | The use of phase-transfer catalysts, such as tetrabutylammonium bromide or 18-crown-6, can significantly improve the reaction rate by increasing the solubility of the alkoxide.[2] This is a common strategy in industrial applications.[2] |
| Unreactive Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides. | If using an alkyl chloride, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI, KI) can accelerate the reaction through the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the synthesis of aryl ethers?
The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the corresponding phenoxide ion.[13] Phenols are weakly acidic, with pKa values typically around 10.[4][5] For the deprotonation to be effective and proceed to completion, the base used must have a conjugate acid with a pKa significantly higher than that of the phenol. An incomplete deprotonation results in a low concentration of the active nucleophile, leading to a poor reaction yield.
Q2: What are the advantages of using a polar aprotic solvent?
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are the preferred choice for Williamson ether synthesis for several reasons:
-
Enhanced Nucleophilicity: These solvents are polar enough to dissolve the phenoxide salt but do not form strong hydrogen bonds with the anionic nucleophile.[14][15] This leaves the phenoxide ion less solvated and therefore more nucleophilic and reactive.
-
Increased Reaction Rate: By increasing the reactivity of the nucleophile, polar aprotic solvents can dramatically increase the rate of the SN2 reaction.[14] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[14]
-
Minimization of Side Reactions: The use of polar aprotic solvents favors the desired SN2 pathway over competing elimination (E2) reactions.[6]
Q3: Can I use a tertiary alkyl halide in the Williamson synthesis of aryl ethers?
No, using a tertiary alkyl halide will not yield the desired ether product.[7] The phenoxide ion is a strong base, and when it reacts with a sterically hindered tertiary alkyl halide, an E2 elimination reaction will be the major pathway, producing an alkene instead of an ether.[6][10] The Williamson ether synthesis works best with primary alkyl halides.[7][12] Secondary alkyl halides will often give a mixture of substitution and elimination products.[7]
Q4: Is it possible to synthesize diaryl ethers using the Williamson synthesis?
The standard Williamson ether synthesis is not suitable for preparing diaryl ethers (e.g., diphenyl ether).[6] This would require the reaction of a phenoxide with an aryl halide. Aryl halides are unreactive towards SN2 reactions due to the high strength of the carbon-halogen bond and steric hindrance.[16][17] The synthesis of diaryl ethers typically requires alternative methods, such as the Ullmann condensation, which often involves a copper catalyst.[6]
Experimental Protocols
General Procedure for the Synthesis of an Alkyl Aryl Ether
-
Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add the appropriate base (e.g., K₂CO₃, NaH) portion-wise to the solution at room temperature.
-
Stir the mixture at the appropriate temperature (which may range from room temperature to reflux) until the deprotonation is complete. This can be monitored by the cessation of gas evolution if using NaH.
-
Addition of the Alkyl Halide: Add the primary alkyl halide to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a temperature typically between 50-100 °C.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizing the Process
Mechanism of Williamson Ether Synthesis for Aryl Ethers
Caption: The two-step mechanism of the Williamson ether synthesis for aryl ethers.
Decision Workflow for Base and Solvent Selection
Caption: A decision-making guide for selecting the optimal base and solvent.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved January 17, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved January 17, 2026, from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved January 17, 2026, from [Link]
-
Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved January 17, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Absolute pKa Determinations for Substituted Phenols. ACS Publications. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved January 17, 2026, from [Link]
-
Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone - YouTube. (2025, May 7). How Acidic Is Phenol?. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2). Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved January 17, 2026, from [Link]
-
Brainly. (2024, March 12). Illustrate with examples the limitations of Williamson synthesis for the preparation of certain types of ethers. Retrieved January 17, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved January 17, 2026, from [Link]
-
Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? : r/chemhelp. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved January 17, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis - YouTube. (2020, October 20). Retrieved January 17, 2026, from [Link]
-
graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved January 17, 2026, from [Link]
-
Request PDF. (2025, August 6). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Retrieved January 17, 2026, from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 17. forum.prutor.ai [forum.prutor.ai]
Validation & Comparative
Comparative Guide to 2-[(3-Methoxybenzyl)oxy]benzaldehyde as a Synthetic Precursor
Introduction
In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to achieving high yields, purity, and overall efficiency. 2-[(3-Methoxybenzyl)oxy]benzaldehyde has emerged as a versatile building block, particularly in the synthesis of complex heterocyclic scaffolds and other pharmacologically relevant molecules. This guide provides an in-depth validation of this precursor, comparing its performance with viable alternatives and offering detailed experimental protocols to support its application.
Core Attributes of this compound
This compound, with the molecular formula C15H14O3, is a solid at room temperature.[1] Its structure, featuring a benzaldehyde core with a methoxybenzyl ether linkage at the ortho position, provides a unique combination of reactive sites. The aldehyde functionality serves as a handle for a myriad of transformations, including condensations, oxidations, and reductions, while the ether linkage offers both stability under various conditions and a potential point for cleavage if desired.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 242.27 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthetic Utility and Mechanistic Considerations
The primary route to this compound is the Williamson ether synthesis.[2][3] This classical SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3][4] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then reacts with 3-methoxybenzyl halide.
Diagram of the Williamson Ether Synthesis
Caption: General workflow of the Williamson ether synthesis for this compound.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Strong bases like sodium hydride (NaH) are effective for deprotonation, while polar aprotic solvents such as DMF or DMSO can accelerate the rate of the SN2 reaction.[5][6] The reaction generally proceeds with high efficiency when using a primary alkyl halide like 3-methoxybenzyl chloride or bromide, as this minimizes the competing E2 elimination pathway.[3][4]
Performance Comparison with Alternative Precursors
The utility of this compound is best understood in the context of alternative precursors for the synthesis of target molecules. A common class of alternatives includes other substituted benzaldehydes.
Alternative 1: 2-Methoxybenzaldehyde (o-Anisaldehyde)
2-Methoxybenzaldehyde is a structurally simpler alternative, lacking the bulkier benzyloxy group.[7][8] It is a colorless solid with a pleasant aroma and is commercially available.[8] While it can undergo similar aldehyde-based reactions, the absence of the benzyloxy moiety means it cannot serve as a precursor in syntheses where this specific group is required for subsequent transformations or as part of the final molecular scaffold.
Alternative 2: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
o-Vanillin offers a hydroxyl group ortho to the aldehyde, which can be a key feature in the synthesis of certain heterocyclic compounds through intramolecular cyclization reactions.[9][10] However, the presence of the acidic phenolic proton can interfere with reactions targeting the aldehyde group, often necessitating a protection-deprotection sequence, which adds steps and can lower the overall yield.
Comparative Analysis
| Precursor | Key Features | Advantages | Disadvantages |
| This compound | Ortho-benzyloxy ether, aldehyde | Stable protecting group, introduces a significant portion of the final structure early on. | Requires synthesis, higher molecular weight. |
| 2-Methoxybenzaldehyde | Ortho-methoxy group, aldehyde | Commercially available, simpler structure.[7][8] | Lacks the benzyloxy group, limiting its use in certain synthetic pathways. |
| 2-Hydroxy-3-methoxybenzaldehyde | Ortho-hydroxyl and meta-methoxy groups, aldehyde | Can participate in intramolecular cyclizations.[9] | Phenolic proton can interfere with reactions, may require protection. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the well-established Williamson ether synthesis.[2][3][11]
Materials:
-
Salicylaldehyde
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals include the aldehyde proton (~10 ppm), aromatic protons, the benzylic methylene protons (~5 ppm), and the methoxy protons (~3.8 ppm).
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, the benzylic carbon, and the methoxy carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.[1]
-
IR Spectroscopy: A strong absorption band for the carbonyl group of the aldehyde will be present.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various oxygen and nitrogen-containing heterocycles.[12][13][14] The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, leading to the formation of new ring systems. For example, reaction with primary amines can lead to the formation of Schiff bases, which can then be further cyclized.[15]
Conclusion
This compound is a highly valuable and versatile synthetic precursor. Its synthesis via the Williamson ether reaction is straightforward and efficient. When compared to other substituted benzaldehydes, it offers the distinct advantage of introducing a stable benzyloxy protecting group that can be an integral part of the final molecular architecture. The detailed experimental protocol and comparative analysis provided in this guide validate its utility for researchers and professionals in drug development and organic synthesis.
References
-
PubChem. This compound. [Link]
-
Grokipedia. 2-Methoxybenzaldehyde. [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Wikipedia. 2-Methoxybenzaldehyde. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2017).
-
NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]
-
NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]
- Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (2013).
-
Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. (n.d.). ResearchGate. [Link]
-
Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. (2025). ResearchGate. [Link]
-
Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (2010). Semantic Scholar. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Organic Chemistry Portal. Synthesis of O-Heterocycles. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. [Link]
-
Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. (2018). ResearchGate. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025). ResearchGate. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). [Link]
- Method for synthesizing 3-methoxybenzaldehyde. (2011).
-
Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2025). ResearchGate. [Link]
- Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2019).
-
o-Acylbenzaldehydes in Organic Synthesis. (2003). Arkivoc. [Link]
Sources
- 1. This compound | C15H14O3 | CID 3851895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
- 10. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
- 11. byjus.com [byjus.com]
- 12. [PDF] Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes | Semantic Scholar [semanticscholar.org]
- 13. O-Heterocycle synthesis [organic-chemistry.org]
- 14. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Benzaldehyde and Its Derivatives
For the discerning researcher, scientist, and drug development professional, a nuanced understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a powerful lens through which we can probe these characteristics, and a comparative approach can illuminate the subtle yet significant influences of functional group modifications. This guide offers an in-depth comparison of the spectroscopic data for benzaldehyde and three of its para-substituted derivatives: 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and 4-chlorobenzaldehyde. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the electronic effects of these substituents on the benzaldehyde core.
The Foundation: Understanding Substituent Effects
The chemical and physical properties of a substituted benzene ring are profoundly influenced by the nature of the substituent. These effects can be broadly categorized as either electron-donating or electron-withdrawing, operating through inductive and resonance mechanisms. An electron-donating group (EDG), such as a methoxy group (-OCH₃), increases electron density in the aromatic ring, while an electron-withdrawing group (EWG), such as a nitro group (-NO₂), decreases it. Halogens, like chlorine, exhibit a dual nature, being inductively withdrawing but capable of resonance donation. These electronic perturbations manifest as predictable shifts in spectroscopic data.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. Variations in chemical shifts (δ) provide a direct measure of the shielding or deshielding of protons and carbons within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectra of benzaldehyde and its derivatives, we focus on the aldehydic proton and the aromatic protons. The aldehydic proton is highly deshielded due to the anisotropic effect of the carbonyl group and typically appears as a singlet far downfield. The aromatic protons exhibit characteristic splitting patterns and chemical shifts that are modulated by the para-substituent.
| Compound | Aldehydic H (δ, ppm) | Aromatic H (δ, ppm) |
| Benzaldehyde | ~9.9 - 10.0 | ~7.5 - 7.9 |
| 4-Methoxybenzaldehyde | ~9.7 - 9.9 | ~6.9 (d), ~7.7 (d) |
| 4-Nitrobenzaldehyde | ~10.1 - 10.2 | ~8.1 (d), ~8.4 (d) |
| 4-Chlorobenzaldehyde | ~9.9 | ~7.5 (d), ~7.8 (d) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12]
The electron-donating methoxy group in 4-methoxybenzaldehyde increases electron density in the ring, shielding the aromatic protons and causing an upfield shift in their signals.[5][13] Conversely, the potent electron-withdrawing nitro group in 4-nitrobenzaldehyde strongly deshields the aromatic protons, resulting in a significant downfield shift.[5][7][9][11] The chloro substituent in 4-chlorobenzaldehyde has a less pronounced effect, with the aromatic proton signals appearing at chemical shifts similar to those of benzaldehyde.[3][6][14]
¹³C NMR Spectroscopy
The chemical shifts of the carbonyl carbon and the aromatic carbons in the ¹³C NMR spectra are also indicative of substituent effects. The carbonyl carbon is typically found in the 190-200 ppm region.
| Compound | Carbonyl C (δ, ppm) | Aromatic C (δ, ppm) |
| Benzaldehyde | ~192 | ~129-137 |
| 4-Methoxybenzaldehyde | ~190 | ~114, ~130, ~132, ~164 |
| 4-Nitrobenzaldehyde | ~190 | ~124, ~130, ~140, ~151 |
| 4-Chlorobenzaldehyde | ~191 | ~129, ~131, ~135, ~141 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from multiple sources.[3][5][6][7][13][14][15][16][17][18]
The electron-donating methoxy group in 4-methoxybenzaldehyde results in a slight upfield shift of the carbonyl carbon and a notable upfield shift of the ortho and para carbons of the aromatic ring.[5][13] In contrast, the electron-withdrawing nitro group in 4-nitrobenzaldehyde leads to a downfield shift of the aromatic carbons, particularly the ipso-carbon attached to the nitro group.[5][7][17] The chloro group in 4-chlorobenzaldehyde also influences the chemical shifts of the aromatic carbons, with the ipso-carbon showing a significant downfield shift due to the electronegativity of chlorine.[3][6][14][18]
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The carbonyl (C=O) stretching frequency is particularly sensitive to electronic effects.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| Benzaldehyde | ~1700-1710 | ~1580, ~1460 | ~2720, ~2820 |
| 4-Methoxybenzaldehyde | ~1680-1690 | ~1600, ~1510 | ~2720, ~2820 |
| 4-Nitrobenzaldehyde | ~1710-1720 | ~1600, ~1530 (asym N-O), ~1350 (sym N-O) | ~2740, ~2840 |
| 4-Chlorobenzaldehyde | ~1700-1710 | ~1590, ~1480 | ~2730, ~2830 |
Note: Wavenumbers are approximate. Data compiled from multiple sources.[19][20][21][22][23][24][25][26][27][28]
The electron-donating methoxy group in 4-methoxybenzaldehyde donates electron density to the carbonyl group through resonance, weakening the C=O bond and lowering its stretching frequency.[2][19] Conversely, the electron-withdrawing nitro group in 4-nitrobenzaldehyde inductively withdraws electron density, strengthening the C=O bond and increasing its stretching frequency.[20][28] The chloro substituent has a minimal effect on the C=O stretching frequency.[20]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation of benzaldehyde and its derivatives is influenced by the stability of the resulting ions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | 106 | 105 ([M-H]⁺), 77 ([C₆H₅]⁺) |
| 4-Methoxybenzaldehyde | 136 | 135 ([M-H]⁺), 107 ([M-CHO]⁺), 77 ([C₆H₅]⁺) |
| 4-Nitrobenzaldehyde | 151 | 150 ([M-H]⁺), 121 ([M-NO]⁺), 105 ([M-NO₂]⁺), 77 ([C₆H₅]⁺) |
| 4-Chlorobenzaldehyde | 140/142 | 139/141 ([M-H]⁺), 111/113 ([M-CHO]⁺), 75 ([C₆H₄]⁺) |
Note: m/z values correspond to the most abundant isotope. The presence of chlorine results in characteristic isotopic patterns (¹⁵Cl and ³⁷Cl).[29][30][31][32][33][34][35][36][37][38][39][40][41][42]
The primary fragmentation pathway for benzaldehyde involves the loss of a hydrogen atom to form a stable benzoyl cation ([M-H]⁺) and subsequent loss of carbon monoxide to yield the phenyl cation. For the substituted derivatives, additional fragmentation pathways are observed. 4-Methoxybenzaldehyde can also lose a formyl radical.[32][34][36][39] 4-Nitrobenzaldehyde exhibits characteristic losses of NO and NO₂.[33][35][38][41][42] The mass spectrum of 4-chlorobenzaldehyde is distinguished by the isotopic pattern of chlorine.[29][30][31][37][40]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Sample Preparation
-
Weigh 5-10 mg of the benzaldehyde derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid sample or a single drop of the liquid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (Direct Infusion ESI)
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and abundant signal for the molecular ion.
-
Acquire the mass spectrum in the desired mass range.
Visualizing the Workflow
The process of acquiring and analyzing spectroscopic data can be visualized as a systematic workflow.
Caption: Workflow for Spectroscopic Analysis of Benzaldehyde Derivatives.
Conclusion
The comparative analysis of spectroscopic data for benzaldehyde and its para-substituted derivatives provides a clear illustration of the impact of electronic effects on molecular properties. By systematically examining the trends in NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can gain a deeper understanding of structure-property relationships. This knowledge is invaluable for the identification, characterization, and rational design of new molecules in the fields of chemistry and drug development.
References
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Analysis of Benzaldehyde. (2023, August 24). Brainly.com. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Carbonyl Compounds - IR Spectroscopy. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
C-13 nmr spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. (2025, August 6). ResearchGate. Retrieved from [Link]
-
IR Absorption Frequency: Delocalization. (2024, December 5). JoVE. Retrieved from [Link]
-
Mass spectrum of 4-chlorobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
bmse010130 4-methoxy Benzaldehyde. (n.d.). BMRB. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. (n.d.). RSC Publishing. Retrieved from [Link]
-
4-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
4-Nitrobenzaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
(a) IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3. (2022, November 29). Chegg.com. Retrieved from [Link]
-
4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Help assigning mass spec peak (4-nitrobenzaldehyde). (2015, February 12). Reddit. Retrieved from [Link]
-
Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzaldehyde, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Solved The mass spectrum of 4-methoxybenzaldehyde B is shown. (2022, January 11). Chegg.com. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
4-Nitrobenzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
4-Chlorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
4-Nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
FT-IR Spectrum of Benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Mass spectrum for 4-methoxybenzaldehyde. (2024, June 1). Reddit. Retrieved from [Link]
-
4-Chlorobenzaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: IR Absorption Frequency: Delocalization [jove.com]
- 3. rsc.org [rsc.org]
- 4. brainly.com [brainly.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 9. Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3, taken with a | Chegg.com [chegg.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 14. spectrabase.com [spectrabase.com]
- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Benzaldehyde(100-52-7) 13C NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum [chemicalbook.com]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
- 20. spcmc.ac.in [spcmc.ac.in]
- 21. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. uanlch.vscht.cz [uanlch.vscht.cz]
- 26. researchgate.net [researchgate.net]
- 27. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 28. ias.ac.in [ias.ac.in]
- 29. researchgate.net [researchgate.net]
- 30. 4-Chlorobenzaldehyde(104-88-1) MS spectrum [chemicalbook.com]
- 31. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 32. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. reddit.com [reddit.com]
- 34. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 35. Benzaldehyde, 4-nitro- [webbook.nist.gov]
- 36. Solved The mass spectrum of 4-methoxybenzaldehyde B is shown | Chegg.com [chegg.com]
- 37. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. reddit.com [reddit.com]
- 40. spectrabase.com [spectrabase.com]
- 41. 4-Nitrobenzaldehyde(555-16-8) MS [m.chemicalbook.com]
- 42. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde: Beyond the Williamson Ether Synthesis
For researchers and professionals in medicinal chemistry and fine chemical synthesis, the construction of aryl ethers is a foundational transformation. The target molecule, 2-[(3-Methoxybenzyl)oxy]benzaldehyde, is a valuable building block whose synthesis hinges on the efficient formation of a specific ether linkage. While the Williamson ether synthesis has long been the textbook method, its limitations in terms of substrate scope and reaction conditions necessitate a thorough evaluation of alternative strategies.[1][2] This guide provides an in-depth, objective comparison of the classical Williamson approach with two powerful alternatives—the Ullmann Condensation and the Mitsunobu Reaction—supported by mechanistic insights and detailed experimental protocols.
The Benchmark: Williamson Ether Synthesis
Developed in the 1850s, the Williamson ether synthesis remains a widely used method for preparing ethers due to its straightforward nature.[1] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Rationale
The synthesis proceeds in two distinct steps. First, a strong base is used to deprotonate the hydroxyl group of an alcohol (in this case, the phenol 2-hydroxybenzaldehyde), forming a highly nucleophilic alkoxide or phenoxide ion.[1][3] This phenoxide then attacks the electrophilic carbon of an alkyl halide (3-methoxybenzyl bromide), displacing the halide leaving group in a single, concerted step to form the ether linkage.[3][4]
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions.[4] The SN2 nature of the reaction dictates that primary alkyl halides are ideal substrates to minimize the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[3][4]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
3-Methoxybenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkyl Halide Addition: Add a solution of 3-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure this compound.
Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Alternative Method 1: The Ullmann Condensation
For the synthesis of aryl ethers, particularly when an aryl halide is a necessary precursor, the Ullmann condensation offers a powerful, copper-catalyzed alternative.[5][6] Traditional Ullmann reactions required harsh conditions—high temperatures (>200 °C) and stoichiometric amounts of copper.[5][7] However, modern advancements using ligands and soluble copper catalysts have made the reaction significantly milder and more versatile.[1][5]
Mechanistic Rationale
The precise mechanism of the Ullmann condensation can be complex and dependent on the specific catalytic system.[8] A generally accepted cycle for modern ligand-assisted Ullmann reactions involves:
-
Catalyst Activation: A Cu(I) salt reacts with the phenoxide to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (e.g., 2-bromobenzaldehyde) adds to the copper(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether and regenerate the Cu(I) catalyst.
This method is particularly advantageous for coupling phenols with aryl halides that are unreactive in SN2 or SNAr reactions.
Experimental Protocol: Ullmann-type Synthesis
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
3-Methoxybenzyl alcohol (will be converted to the halide or used directly if coupling with an aryl halide like 2-bromobenzaldehyde)
-
Alternatively: 2-bromobenzaldehyde and 3-methoxybenzyl alcohol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Base)
-
Toluene or DMF (Solvent)
Procedure (coupling 2-bromobenzaldehyde with 3-methoxybenzyl alcohol):
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromobenzaldehyde (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add the base, Cs₂CO₃ (2.0 eq), and evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add 3-methoxybenzyl alcohol (1.5 eq) and anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the target ether.
Workflow for Ullmann Condensation
Caption: Workflow for Ullmann Condensation.
Alternative Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for forming C-O bonds under exceptionally mild, neutral conditions.[9][10][11] It is particularly valuable for substrates sensitive to the basic conditions of the Williamson synthesis or the high temperatures of the Ullmann condensation. The reaction achieves a formal dehydration between an alcohol and an acidic pronucleophile.[12]
Mechanistic Rationale
The reaction mechanism is a complex redox process.[11]
-
Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[13][14]
-
This betaine deprotonates the acidic pronucleophile (the phenol, 2-hydroxybenzaldehyde), forming an ion pair.
-
The alcohol (3-methoxybenzyl alcohol) attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This step effectively converts the alcohol's hydroxyl group into an excellent leaving group.[10]
-
The phenoxide, generated in step 2, acts as the nucleophile and displaces the activated leaving group in an SN2 fashion, forming the desired ether and triphenylphosphine oxide (TPPO) as a byproduct.[11] The formation of the very stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[14]
Experimental Protocol: Mitsunobu Reaction
Materials:
-
3-Methoxybenzyl alcohol
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-methoxybenzyl alcohol (1.0 eq), 2-hydroxybenzaldehyde (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[15]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts (TPPO and the hydrazine derivative). The crude residue can be directly purified by flash column chromatography. Alternatively, trituration with a solvent like diethyl ether can precipitate some of the TPPO before chromatography.
Workflow for Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
Comparative Analysis
The optimal synthetic route depends heavily on factors such as substrate availability, functional group tolerance, scalability, and cost.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Mitsunobu Reaction |
| Key Reagents | Strong Base (NaH), Alkyl Halide | Cu(I) Catalyst, Ligand, Base | PPh₃, Azodicarboxylate (DEAD/DIAD) |
| Typical Temp. | 0 °C to RT | 80 - 120 °C | 0 °C to RT |
| Reaction Time | 4 - 8 hours | 12 - 24 hours | 8 - 16 hours |
| Key Strengths | Simple, well-established, inexpensive reagents.[1] | Excellent for forming aryl-aryl or aryl-alkyl ethers from aryl halides. | Extremely mild, neutral conditions; broad functional group tolerance; stereochemical inversion at chiral centers.[10][16] |
| Key Limitations | Requires strong base (limits sensitive groups); E2 elimination with 2°/3° halides.[1][4] | High temperatures (traditionally), catalyst/ligand cost, removal of copper residues.[5] | Stoichiometric, high-molecular-weight byproducts (TPPO) complicate purification; azodicarboxylates are hazardous.[16] |
| Byproducts | Metal Halide Salt (e.g., NaBr) | Copper salts, ligand residues | Triphenylphosphine oxide (TPPO), Hydrazine derivative |
| Atom Economy | Moderate | Moderate (better with catalytic Cu) | Low |
Field-Proven Insights
-
For simplicity and cost-effectiveness , when starting with 2-hydroxybenzaldehyde and 3-methoxybenzyl bromide, the Williamson ether synthesis is the most direct and economical route. Its primary drawback is the use of sodium hydride, which requires careful handling.
-
If the available starting materials were 2-bromobenzaldehyde and 3-methoxybenzyl alcohol, the Ullmann condensation would be the superior choice. It directly addresses the challenge of forming a C(sp²)-O bond, which is impossible under SN2 conditions.
-
For a substrate containing base-labile or acid-labile functional groups, the Mitsunobu reaction provides an invaluable advantage due to its neutral pH. Despite its poor atom economy and the purification challenges posed by its byproducts, its mildness is often the deciding factor in complex, late-stage syntheses.
Conclusion
The synthesis of this compound serves as an excellent case study for evaluating etherification strategies. The Williamson ether synthesis remains the workhorse for simple, robust ether formations. However, its reliance on strong bases and SN2-compatible electrophiles creates significant gaps in its applicability. The Ullmann condensation expertly fills the niche of aryl ether synthesis from aryl halides, with modern protocols making it a more accessible and milder process than its historical counterpart. Finally, the Mitsunobu reaction offers a uniquely gentle approach, preserving sensitive functionalities at the cost of atom economy and purification complexity. A judicious choice among these methods, grounded in a clear understanding of their respective mechanisms and practical limitations, is paramount for efficient and successful chemical synthesis.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. . [Link]
-
Wikipedia. (2023). Ullmann condensation. en.wikipedia.org. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. en.wikipedia.org. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. . [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. . [Link]
-
Afanas'ev, A. F., et al. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews. [Link]
-
Javaherian, M., et al. (2017). An Efficient Tandem and Scalable Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent-Free Conditions. Organic Chemistry Research. [Link]
-
Hartwig, J. F., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2019). Mitsunobu Reaction. . [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. . [Link]
-
Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
IntechOpen. (2024). Historical Background of Ether Synthesis and Their Properties. . [Link]
-
Wikipedia. (2023). Williamson ether synthesis. en.wikipedia.org. [Link]
-
Ahluwalia, V.K. (2005). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). . [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. . [Link]
-
National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. . [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). . [Link]
-
ResearchGate. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. . [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. . [Link]
-
But, T. Y. S., & Toy, P. H. (2017). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Chemical Science. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. . [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]
-
Ma, D., & Cai, Q. (2001). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemres.org [orgchemres.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. scispace.com [scispace.com]
A Comparative Analysis of Ortho-, Meta-, and Para-Methoxybenzyl Protecting Groups in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of choices, benzyl ethers are frequently employed for their general stability and reliable cleavage methods. However, the introduction of a methoxy substituent on the aromatic ring significantly modulates the group's reactivity, offering a finer level of control. This guide provides an in-depth comparative study of ortho-, meta-, and para-methoxybenzyl (OMB, MMB, and PMB) ethers, offering experimental insights to inform their strategic application.
Introduction: Electronic Effects of the Methoxy Group
The position of the electron-donating methoxy group on the benzyl ring is the primary determinant of the protecting group's stability and cleavage characteristics. This is due to its influence on the stability of the benzylic carbocation intermediate formed during cleavage.
-
Para-Methoxybenzyl (PMB): The methoxy group at the para position provides the most significant resonance stabilization to the benzylic carbocation. This renders the PMB group highly susceptible to both oxidative and acidic cleavage, making it the most labile of the three isomers.[1][2][3]
-
Ortho-Methoxybenzyl (OMB): The ortho methoxy group also offers resonance stabilization, but steric hindrance can influence its reactivity in certain contexts. Its lability is generally comparable to or slightly less than the PMB group.
-
Meta-Methoxybenzyl (MMB): With the methoxy group at the meta position, resonance stabilization of the benzylic carbocation is not possible. Stabilization occurs primarily through the inductive effect, resulting in significantly greater stability compared to its ortho and para counterparts, approaching that of an unsubstituted benzyl group.
This differential stability is the key to their orthogonal use in complex synthetic strategies.
Comparative Stability and Cleavage Conditions
The true utility of these protecting groups lies in their distinct responses to various deprotection conditions. The following sections and the summary table provide a comparative overview.
Oxidative Cleavage
Oxidative cleavage is a hallmark of electron-rich benzyl ethers, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a preeminent reagent for this transformation.[1][3][4] The reaction proceeds via a single electron transfer (SET) mechanism, forming a charge-transfer complex.[1][3] The rate of this reaction is highly sensitive to the electron-donating ability of the methoxy group.
-
PMB Ethers: React rapidly with DDQ, often at room temperature or 0 °C.[1][3][4] This high reactivity allows for selective deprotection in the presence of unsubstituted benzyl (Bn) and MMB ethers.[1][5]
-
OMB Ethers: Also susceptible to DDQ cleavage, though reaction rates can be slightly slower than for PMB ethers in some cases.
-
MMB Ethers: Significantly more resistant to DDQ oxidation compared to PMB and OMB ethers.
-
Unsubstituted Benzyl (Bn) Ethers: Generally inert to DDQ under conditions that cleave PMB ethers, although cleavage can be induced under more forcing conditions, such as with photoirradiation.[2][4][6]
Other oxidative reagents like ceric ammonium nitrate (CAN) can also be employed for the cleavage of PMB ethers.[5][7]
Acidic Cleavage
The stability of methoxybenzyl ethers under acidic conditions is inversely proportional to the stability of the corresponding benzylic carbocation.
-
PMB Ethers: Readily cleaved by a range of Brønsted and Lewis acids.[5][7] Conditions can be tuned from strong acids like trifluoroacetic acid (TFA)[5][8] to milder Lewis acids in the presence of scavengers.[5][9]
-
OMB Ethers: Similar acid lability to PMB ethers.
-
MMB Ethers: Show significantly greater stability towards acidic conditions, often requiring stronger acids or higher temperatures for cleavage.
Reductive Cleavage
Standard catalytic hydrogenation (e.g., H₂, Pd/C) can cleave all three isomers, as well as unsubstituted benzyl ethers.[2][10] This method is generally not selective among the different methoxybenzyl ethers. However, alternative reductive methods have been developed. For instance, sodium cyanoborohydride with boron trifluoride etherate can reductively cleave PMB ethers to yield the parent alcohol and 4-methylanisole.[11][12]
Summary of Cleavage Conditions
| Protecting Group | Oxidative (DDQ) | Acidic (TFA) | Reductive (H₂, Pd/C) |
| PMB | Highly Labile | Highly Labile | Labile |
| OMB | Labile | Labile | Labile |
| MMB | Stable | More Stable | Labile |
| Bn | Highly Stable | Stable | Labile |
Experimental Protocols
To provide a practical context, detailed methodologies for the protection of an alcohol with PMB-Cl and its subsequent deprotection via oxidative and acidic routes are presented below.
Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes a standard Williamson ether synthesis for the introduction of the PMB group.[1]
Experimental Workflow Diagram
Caption: Workflow for PMB protection of an alcohol.
Step-by-Step Methodology
-
To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (0.2 M), cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.
Oxidative Deprotection of a PMB Ether using DDQ
This protocol outlines the selective cleavage of a PMB ether in the presence of other, more robust protecting groups.[1][4]
Cleavage Mechanism Diagram
Caption: Mechanism of oxidative PMB deprotection with DDQ.
Step-by-Step Methodology
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 0.1 M).
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) in one portion. The solution will typically turn dark.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the deprotected alcohol.
Strategic Considerations and Orthogonality
The differential reactivity of OMB, MMB, and PMB ethers allows for their strategic deployment in the synthesis of complex molecules.
-
PMB as a Labile Protecting Group: The PMB group is ideal for protecting hydroxyls that need to be unmasked early or under mild, non-hydrogenolytic conditions.[1][5][13] Its orthogonality with silyl ethers, esters, and unsubstituted benzyl ethers is a significant advantage.[14][15]
-
MMB for Enhanced Stability: When a benzyl-type protecting group with greater acid stability is required, the MMB ether is a superior choice over PMB or OMB.
-
Sequential Deprotection: A substrate bearing both a PMB and a Bn ether can be selectively deprotected. The PMB group can be removed with DDQ, leaving the Bn group intact. The Bn group can then be removed later using hydrogenolysis.
Conclusion
The choice between ortho-, meta-, and para-methoxybenzyl protecting groups is a nuanced decision that hinges on the desired stability and the planned deprotection strategy. The para-isomer (PMB) offers high lability towards oxidative and acidic conditions, making it exceptionally useful for selective deprotection. The meta-isomer (MMB) provides a more robust alternative, approaching the stability of an unsubstituted benzyl ether. A thorough understanding of their comparative reactivities, as outlined in this guide, empowers the synthetic chemist to devise more elegant and efficient routes to complex molecular targets. For a comprehensive overview of protecting group chemistry, authoritative texts such as "Greene's Protective Groups in Organic Synthesis" are invaluable resources.[16][17][18][19]
References
- Hodgetts, K. J.; Wallace, T. W. Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid.
- Kiessling, L. L. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab.
- Pradhan, P. P.; Bobbitt, J. M.; Bailey, W. F. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 2009, 74(24), 9501–9504.
- Reddy, G. S. et al. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 2003, 42B(11), 2870-2873.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
- Crabtree, S. P. et al. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- Pradhan, P. P.; Bobbitt, J. M.; Bailey, W. F. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley.
- Fiveable. p-methoxybenzyl (pmb) Definition. Fiveable.
- Srikrishna, A. et al. A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. American Chemical Society, 1995.
- Dudley, G. B. et al. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Barnes & Noble.
- Hanson, J. M.; Huddle, M. G. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal.
- Pletcher, D. et al. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton, 2017.
- van der Vorm, S. et al. Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol.
- Chem-Station. p-Methoxybenzyl (PMB) Protective Group.
- Christensen, M. et al. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- Lee-Ruff, E.; Ablenas, F. J. Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 1989, 67(4), 699-703.
- Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.
- Organic-Chemistry.org. PMB Protection - Common Conditions. Organic-Chemistry.org.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
- Srikrishna, A. et al. A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]
- 17. Greene's Protective Groups in Organic Synthesis, 2 Volume Set by Peter G. M. Wuts, Hardcover | Barnes & Noble® [barnesandnoble.com]
- 18. wiley.com [wiley.com]
- 19. wiley.com [wiley.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(3-Methoxybenzyl)oxy]benzaldehyde
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide not just a procedure, but a framework for thinking about chemical waste management, grounded in scientific principles and established safety protocols.
Immediate Safety & Hazard Profile
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. This compound is an irritant and requires careful handling to avoid exposure.
The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1]
| Hazard Classification | GHS Category | Description | Source |
| Skin Irritation | Category 2 | Causes skin irritation. | [1] |
| Eye Irritation | Category 2A | Causes serious eye irritation. | [1] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation. | [1] |
Key Causality: Benzaldehydes and their derivatives can react with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. The procedural steps outlined below are designed to mitigate these risks through engineering controls and appropriate Personal Protective Equipment (PPE).
Pre-Disposal: Preparation and Planning
Proper disposal begins with proper preparation. Rushing this stage is a common source of laboratory incidents.
Checklist for Safe Disposal Preparation:
-
Confirm Waste Stream: This compound is a non-halogenated organic chemical. It must NOT be mixed with halogenated solvents, aqueous waste, or solid waste.[2]
-
Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container.[3][4] A high-density polyethylene (HDPE) or glass container is appropriate. Ensure it is designated for "Non-Halogenated Organic Waste."
-
Verify Labeling: The waste container must have a hazardous waste label affixed, detailing its contents.[2][3] Do not wait until the container is full to label it.
-
Assemble PPE: Before handling the chemical, don your required PPE. Based on the hazard profile, this includes:
-
Nitrile gloves (ensure no signs of degradation).
-
Safety goggles with side shields (EN 166 standard or equivalent).[5]
-
A properly fitted lab coat.
-
-
Work in a Ventilated Area: All transfers of this compound must be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[1][6]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing both the chemical waste and its original, now-empty container.
Caption: Decision workflow for handling chemical waste and container disposal.
Step-by-Step Disposal Protocol
This protocol details the transfer of unwanted this compound into a designated hazardous waste container.
Methodology:
-
Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height. Place absorbent pads on the work surface to contain any potential minor drips or spills.
-
Personnel Protection: Don all required PPE as specified in the pre-disposal checklist.
-
Chemical Transfer:
-
Uncap the primary container of this compound and the designated non-halogenated waste container.
-
Carefully and slowly pour the chemical from its original container into the waste container, using a funnel if necessary to prevent splashing.
-
Causality Note: A slow, deliberate pour minimizes the generation of aerosols and vapors, reducing the risk of inhalation and contamination of the fume hood interior.[1][6]
-
-
Container Sealing: Securely cap the hazardous waste container immediately after the transfer is complete. It is a regulatory violation and a safety hazard to leave waste containers open.[2][3]
-
Documentation:
-
On the hazardous waste label, accurately record the full chemical name ("this compound") and the approximate volume or mass added.
-
Write the date of the addition. This is critical for tracking accumulation timelines.[7]
-
-
Storage: Place the sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA). The SAA must provide secondary containment (e.g., a larger bin or tray) to contain any potential leaks from the primary container.[2][3]
-
Request Pickup: Once the waste container is full, or approaching the regulatory time limit for storage in an SAA, follow your institution's procedure to request a pickup from the Environmental Health & Safety (EHS) department.
Management of Spills and Contaminated Materials
Accidents can happen, and a prepared response is key to maintaining safety.
-
Minor Spills (inside a fume hood):
-
Absorb the spill with an inert material like vermiculite or sand.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, scoop the absorbed material into a designated container for solid chemical waste.
-
Wipe the area with a solvent-moistened cloth (e.g., ethanol), and treat the cloth as contaminated solid waste.
-
-
Contaminated PPE and Labware:
-
Disposable gloves should be removed and placed in the solid chemical waste stream after handling the compound.
-
Any contaminated disposable labware (e.g., pipette tips, weighing boats) must also be disposed of as solid hazardous waste.[7] Do not discard these items in the regular trash.
-
Trustworthiness Through Self-Validation: Every step in this protocol is designed as a closed loop. PPE protects the user during the transfer. The fume hood protects the laboratory environment. The sealed, labeled container protects everyone who handles it downstream. Secondary containment protects against unforeseen leaks. By following this system, you are creating a self-validating process that ensures safety and compliance from the bench to final disposal by your institution's approved waste handler.[1][3]
References
-
Safety Data Sheet for Benzaldehyde, 2-hydroxy-3-methoxy-. Alfa Aesar. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Safety Data Sheet for Benzaldehyde. Techno PharmChem. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University (Archived). [Link]
-
Hazardous Substance Fact Sheet for Acetaldehyde. New Jersey Department of Health. [Link]
-
PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for Benzaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nswai.org [nswai.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ic.ptb.de [ic.ptb.de]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. technopharmchem.com [technopharmchem.com]
Navigating the Safe Handling of 2-[(3-Methoxybenzyl)oxy]benzaldehyde: A Senior Application Scientist's Guide
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a deep understanding that fosters a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Chemistry of this compound
Based on data from structurally similar compounds like 2-hydroxy-3-methoxybenzaldehyde and 3-methoxybenzaldehyde, we can anticipate the following hazards[1][2][3]:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4][5][6]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3][4][5]
-
Harmful if Swallowed: Potential for acute oral toxicity.[1][3]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement; it is a critical variable in experimental success and personal safety. The following table outlines the recommended PPE for handling this compound, grounded in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7] | Protects against splashes of the chemical, which can cause serious eye irritation.[1][2][3][4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[7] | Prevents skin contact, which can lead to irritation.[1][2][3][4][5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] Long pants and closed-toe shoes are mandatory.[7][8] | Protects the skin from accidental splashes and spills. Natural fiber clothing (e.g., cotton) is recommended under the lab coat. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood.[4] If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] | Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.[1][3][4][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment. The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound in a properly functioning chemical fume hood.[4] Ensure the work area is clean and uncluttered. Have a spill kit readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing: If the compound is a solid, carefully weigh the desired amount on a tared weigh boat inside the fume hood to avoid generating dust.[5] If it is a liquid, measure the required volume using appropriate glassware.
Experimental Use
-
Addition to Reaction Vessel: Add the compound to the reaction vessel slowly and carefully to prevent splashing.
-
Temperature Control: Be aware that some reactions involving aldehydes can be exothermic. Monitor the reaction temperature closely and have a cooling bath on standby if necessary.
-
Atmosphere Control: For reactions sensitive to air or moisture, utilize an inert atmosphere (e.g., nitrogen or argon).[2][3]
Post-Experiment Work-Up
-
Quenching: If necessary, quench the reaction mixture using appropriate and controlled procedures.
-
Extraction and Purification: Perform all extractions and purification steps within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent.
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[10] Do not mix with incompatible waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[10] Do not pour any waste down the drain.[11]
Visualizing the Workflow: A Graphviz Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound, and indeed any chemical, is foundational to rigorous and reproducible scientific research. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to a well-defined operational plan, and responsibly managing waste, you not only protect yourself and your colleagues but also uphold the integrity of your scientific endeavors. This guide should serve as a living document, to be reviewed and adapted as new information becomes available and as your specific experimental needs evolve.
References
- Alfa Aesar. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
- Bio-Active Co., Ltd. (2013, September 9). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: m-Anisaldehyde.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 3-Methoxybenzaldehyde.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzaldehyde.
- University of Wollongong. Personal Protective Equipment (PPE).
- Echemi. 2,3,4-Trimethoxybenzaldehyde SDS, 2103-57-3 Safety Data Sheets.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Phenoxybenzaldehyde.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- University of Nevada, Reno Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- BenchChem. (2025). Proper Disposal Procedures for 2-[3-(Benzyloxy)phenyl]benzaldehyde.
- Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
